molecular formula C13H12N2O5S B113250 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid CAS No. 91-35-0

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Cat. No.: B113250
CAS No.: 91-35-0
M. Wt: 308.31 g/mol
InChI Key: ISDVREGLMJJFJG-UHFFFAOYSA-N
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Description

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid is a useful research compound. Its molecular formula is C13H12N2O5S and its molecular weight is 308.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3-amino-4-hydroxyphenyl)sulfonylamino]benzoic acid
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InChI

InChI=1S/C13H12N2O5S/c14-10-7-8(5-6-12(10)16)21(19,20)15-11-4-2-1-3-9(11)13(17)18/h1-7,15-16H,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDVREGLMJJFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059023
Record name Benzoic acid, 2-[[(3-amino-4-hydroxyphenyl)sulfonyl]amino]-
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Molecular Weight

308.31 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91-35-0
Record name 2-[[(3-Amino-4-hydroxyphenyl)sulfonyl]amino]benzoic acid
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Record name N-(4-Hydroxymetanilyl)anthranilic acid
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Record name Benzoic acid, 2-[[(3-amino-4-hydroxyphenyl)sulfonyl]amino]-
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Record name Benzoic acid, 2-[[(3-amino-4-hydroxyphenyl)sulfonyl]amino]-
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Record name 2-[[(3-amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid
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Record name N-(4-HYDROXYMETANILYL)ANTHRANILIC ACID
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, also identified by its CAS Number 91-35-0, is a sulfonamide compound with the molecular formula C₁₃H₁₂N₂O₅S.[1][2][3] Historically, it has served as a crucial intermediate in the synthesis of acidic dyes.[1][4] More recently, its complex structure, featuring a sulfonamide linkage and reactive amino, hydroxyl, and carboxylic acid functional groups, has attracted interest for potential pharmaceutical applications, including cancer therapy and enzyme inhibition.[1][5] This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers and drug development professionals.

Proposed Synthesis Pathway

The synthesis of the target compound can be strategically approached through a two-step process. The core of this strategy involves the formation of a sulfonamide bond, followed by the reduction of a nitro group to the desired amine.

  • Step 1: Sulfonamide Bond Formation. This key step involves the coupling of 4-hydroxy-3-nitrobenzenesulfonyl chloride with 2-aminobenzoic acid (anthranilic acid). The reaction forms the sulfonamide linkage, resulting in the intermediate compound, 2-[[(4-hydroxy-3-nitrophenyl)sulphonyl]amino]benzoic acid.

  • Step 2: Nitro Group Reduction. The intermediate is then subjected to catalytic hydrogenation to selectively reduce the nitro group to an amino group, yielding the final product, This compound .

This pathway is illustrated in the diagram below.

G Reactant_A 4-Hydroxy-3-nitrobenzenesulfonyl Chloride Intermediate 2-[[(4-Hydroxy-3-nitrophenyl)sulphonyl]amino]benzoic acid Reactant_A->Intermediate Step 1: Coupling Reactant_B 2-Aminobenzoic Acid Final_Product This compound Intermediate->Final_Product Step 2: Reduction G cluster_workup Start Setup Assemble and Prepare Glassware/Reactor Start->Setup Charge Charge Reactants and Solvent Setup->Charge React Initiate Reaction (Heating, Stirring, etc.) Charge->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Quench Reaction and Perform Initial Isolation Monitor->Workup Purify Purify Crude Product (Crystallization/Chromatography) Workup->Purify Analyze Characterize Final Product (NMR, MS, HPLC Purity) Purify->Analyze End Analyze->End

References

An In-depth Technical Guide to the Physicochemical Properties of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid, a complex organic molecule incorporating functionalities from anthranilic acid and a substituted phenylsulfonamide, holds potential for investigation in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for any application, guiding formulation, predicting biological interactions, and ensuring methodological reproducibility. This technical guide provides a summary of the known physicochemical characteristics of this compound, details established experimental protocols for their determination, and situates the molecule within a relevant biological context through a signaling pathway diagram.

Physicochemical Properties

Quantitative experimental data for N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is not extensively available in public literature. The following table summarizes the available data, including information for the closely related compound N-phenylanthranilic acid for comparative purposes. It is important to note that some of the listed properties for the target compound are predicted and should be confirmed experimentally.

Table 1: Summary of Physicochemical Data

PropertyN-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acidN-Phenylanthranilic Acid (for comparison)
CAS Number 91-35-091-40-7[1][2][3][4][5]
Molecular Formula C₁₃H₁₂N₂O₅SC₁₃H₁₁NO₂[1]
Molecular Weight 308.31 g/mol 213.23 g/mol
Melting Point >203 °C / 222-228 °C182-185 °C[3][4]
Boiling Point ~580.1 °C (Predicted)~353.22 °C (Predicted)[3]
Density ~1.6 g/cm³ (Predicted)~1.15 g/cm³ (Predicted)[3]
Water Solubility Data not availableInsoluble (0.007 g/L at 25 °C)[2][6][7][8]
Solubility in Organic Solvents Data not availableSoluble in ethanol, acetone, and DMSO[1][4]
pKa Data not available5.28 (in 5-10% aq. acetone)[2][4][5][7]
Appearance Light brown crystal powderWhite to pale yellow crystalline solid[1]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be specifically adapted for N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Solubility

The equilibrium solubility of the compound in various solvents can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

  • Solution Preparation: A precise weight of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is dissolved in a suitable solvent mixture (e.g., water-methanol co-solvent if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acidic protons have been neutralized, corresponds to the pKa of that functional group.

UV-Vis Spectrophotometry:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of the compound is added to each buffer.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Biological Context and Signaling Pathway

Derivatives of anthranilic acid are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11][12][13] The following diagram illustrates the general mechanism of COX-2 inhibition, a key pathway in inflammation.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:e->Arachidonic_Acid:w releases COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Anthranilic_Acid_Derivative N-(3-amino-4-hydroxyphenylsulfonyl) anthranilic acid Anthranilic_Acid_Derivative->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway and potential inhibition.

Experimental Workflow Visualization

The logical flow for characterizing a novel compound like N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid can be visualized as follows.

Experimental_Workflow Synthesis Synthesis & Purification Structural_Char Structural Characterization (NMR, IR, Mass Spec) Synthesis->Structural_Char PhysChem_Props Physicochemical Profiling Structural_Char->PhysChem_Props Solubility Solubility Determination PhysChem_Props->Solubility pKa pKa Measurement PhysChem_Props->pKa MeltingPoint Melting Point Analysis PhysChem_Props->MeltingPoint Biological_Screening Biological Screening (e.g., Enzyme Assays) PhysChem_Props->Biological_Screening Solubility->Biological_Screening pKa->Biological_Screening Data_Analysis Data Analysis & SAR MeltingPoint->Data_Analysis Biological_Screening->Data_Analysis

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide consolidates the currently available physicochemical information for N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid. While foundational data such as molecular weight and formula are established, there is a clear need for experimental determination of key properties like solubility and pKa to fully characterize this compound for research and development purposes. The provided experimental protocols offer a starting point for these investigations. The potential of this molecule and its derivatives as anti-inflammatory agents, possibly acting via the COX-2 pathway, warrants further exploration.

References

In-Depth Technical Guide: Structure Elucidation of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid (CAS 91-35-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, CAS 91-35-0. The document details the key physicochemical properties, outlines a plausible synthetic route, and offers a detailed analysis of its structural confirmation through modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and as an intermediate in the synthesis of dyes.[1] Its structure, featuring a substituted phenylsulfonamide linked to an anthranilic acid moiety, suggests potential for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Accurate structural elucidation is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring its purity for any downstream applications.

This guide will walk through a systematic approach to confirming the structure of this compound, from its synthesis to its detailed characterization using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and quality control.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 91-35-0[1]
Molecular Formula C₁₃H₁₂N₂O₅S[1]
Molecular Weight 308.31 g/mol [1]
Melting Point >203 °C[1]
Boiling Point 580.1 ± 60.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Appearance SolidN/A

Synthesis Pathway

The synthesis of this compound can be achieved through the sulfonylation of 2-aminobenzoic acid (anthranilic acid) with 3-amino-4-hydroxybenzenesulfonyl chloride. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Amino-4-hydroxybenzenesulfonyl chloride C Base (e.g., Pyridine or NaHCO3) Solvent (e.g., Dichloromethane) Room Temperature A->C Reacts with B 2-Aminobenzoic acid B->C D This compound C->D Yields

Caption: Synthesis of the target compound.

Experimental Protocol: A General Approach

This protocol is a general guideline for the synthesis of N-arylsulfonyl anthranilic acids and can be adapted for the specific synthesis of the title compound.

  • Dissolution of Anthranilic Acid: In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzoic acid in a suitable solvent such as dichloromethane or pyridine.

  • Addition of Base: Add 1.1 to 1.5 equivalents of a base (e.g., pyridine or sodium bicarbonate) to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 1 equivalent of 3-amino-4-hydroxybenzenesulfonyl chloride in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Structure Elucidation Workflow

The confirmation of the chemical structure of a newly synthesized compound is a critical step. A typical workflow for the structure elucidation of an organic molecule is presented below.

G A Synthesized Compound B Mass Spectrometry (MS) Determine Molecular Weight and Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) Determine Connectivity of Atoms A->D E Structure Confirmation B->E C->E D->E

Caption: General workflow for structure elucidation.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound and provide an in-depth interpretation to confirm its structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: A sample of the synthesized compound would be introduced into a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in negative ion mode.

Expected Data:

m/z (calculated)m/z (found)Ion Species
307.0445307.0450[M-H]⁻

Interpretation: The high-resolution mass spectrum is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z value that corresponds to the calculated exact mass of C₁₃H₁₁N₂O₅S⁻. The close agreement between the calculated and found m/z values would confirm the molecular formula of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3050MediumAromatic C-H stretching
1680StrongC=O stretching (carboxylic acid)
1600, 1480MediumAromatic C=C stretching
1340, 1150StrongAsymmetric and symmetric S=O stretching (sulfonamide)
1250StrongC-O stretching (phenol)

Interpretation: The broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations from the hydroxyl, amino, and carboxylic acid groups. The strong peak around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The two strong bands at approximately 1340 cm⁻¹ and 1150 cm⁻¹ are hallmarks of the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.[1] The presence of aromatic rings is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the C-H stretching just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Tetramethylsilane (TMS) would be used as an internal standard.

Expected Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad singlet1HCOOH
~10.5Singlet1HSO₂NH
~8.0-6.8Multiplet7HAromatic-H
~5.0Broad singlet2HNH₂
~4.0Singlet1HOH

Interpretation: The ¹H NMR spectrum is expected to show several key signals. A broad singlet far downfield, around 12.5 ppm, is characteristic of the acidic proton of the carboxylic acid group.[1] Another downfield singlet at approximately 10.5 ppm can be assigned to the proton of the sulfonamide linker.[1] The complex multiplet in the aromatic region (8.0-6.8 ppm) would integrate to seven protons, corresponding to the protons on the two benzene rings. A broad singlet around 5.0 ppm, which would likely exchange with D₂O, is indicative of the two protons of the primary amine group. The phenolic hydroxyl proton would also appear as a singlet, likely around 4.0 ppm, and would also be exchangeable with D₂O.

Expected Data:

Chemical Shift (δ, ppm)Assignment
~169C=O (carboxylic acid)
~150-110Aromatic C

Interpretation: The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, around 169 ppm. The twelve aromatic carbons would resonate in the region of 150-110 ppm. The exact chemical shifts would depend on the electronic environment of each carbon atom, influenced by the various substituents on the aromatic rings.

Conclusion

The collective evidence from mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a comprehensive and unambiguous elucidation of the structure of this compound (CAS 91-35-0). The molecular formula is confirmed by high-resolution mass spectrometry. The presence of key functional groups including the carboxylic acid, sulfonamide, amine, and hydroxyl groups is established by IR spectroscopy. Finally, the precise connectivity of the atoms and the arrangement of the protons and carbons in the molecule are determined by ¹H and ¹³C NMR spectroscopy. This detailed structural information is fundamental for its further study and potential application in various fields of chemical and pharmaceutical sciences.

References

The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfonamide group (-SO2NH2), have a rich history in medicinal chemistry. Since their discovery as the first commercially available antibacterial agents, their therapeutic applications have expanded significantly. This technical guide provides an in-depth exploration of the diverse biological activities of sulfonamide derivatives, with a particular focus on the well-established antibacterial agent sulfamethoxazole (a compound structurally related to the CAS number 91-35-0, which is more broadly representative of this class for biological activity discussions). We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Core Biological Activities and Mechanisms of Action

While initially recognized for their antibacterial properties, sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of enzymes and cellular pathways. This versatility has led to their investigation and use as anticancer, anti-inflammatory, and diuretic agents.

Antibacterial Activity: Inhibition of Folic Acid Synthesis

The primary and most well-understood mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[1]

Sulfonamides, being structural analogs of para-aminobenzoic acid (PABA), compete with PABA for the active site of DHPS.[1][3] This competitive inhibition blocks the conversion of PABA to dihydropteroic acid, a precursor to dihydrofolic acid, thereby halting the folic acid synthesis pathway.[2] Mammalian cells are unaffected by this mechanism as they do not synthesize their own folic acid but rather obtain it from their diet, making sulfonamides selectively toxic to susceptible bacteria.[1] Sulfamethoxazole is often used in combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway, leading to a synergistic and often bactericidal effect.[4][5]

dot

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Mechanism of Antibacterial Action of Sulfamethoxazole and Trimethoprim.
Anticancer Activity

A growing body of research highlights the potential of sulfonamide derivatives as anticancer agents. Their mechanisms of action in this context are diverse and include:

  • Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors.[6][7] Inhibition of these enzymes disrupts pH regulation in cancer cells, leading to apoptosis and inhibition of tumor growth.[6]

  • Tyrosine Kinase Inhibition: Some sulfonamides act as tyrosine kinase inhibitors, interfering with crucial signaling pathways involved in cancer cell proliferation and survival.[6]

  • Cell Cycle Arrest: Various sulfonamide derivatives have been shown to induce cell cycle arrest, often in the G1 phase, preventing cancer cells from dividing.[8][9]

  • Disruption of Microtubule Assembly: Certain compounds can interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[9]

  • Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), some sulfonamides can prevent the formation of new blood vessels that tumors need to grow and metastasize.[8][9]

Anti-inflammatory Activity

The anti-inflammatory properties of some sulfonamide derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins.

Diuretic Activity

Thiazide and loop diuretics, many of which are sulfonamide derivatives, exert their effects by inhibiting ion transport in the renal tubules. This leads to increased excretion of sodium, chloride, and water, resulting in a diuretic effect.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various sulfonamide derivatives across different therapeutic areas.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound/DrugOrganismMIC (µg/mL)Reference(s)
Sulfamethoxazole/TrimethoprimEscherichia coli0.06/1.14[10]
Sulfamethoxazole/TrimethoprimEscherichia coli0.25/4.75 - 4/76[11]
Sulfonamide Derivative IStaphylococcus aureus (clinical isolates)32 - 512[12]
N'-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)-4-methylbenzenesulfonohydrazideStaphylococcus aureus MRSA50[1]
N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl]thio)acetamideStaphylococcus aureus MRSA5[6]
Fluorinated 2-(4-methylsulfonylphenyl)indole derivativeStaphylococcus aureus MRSA2[6]

Table 2: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)Reference(s)
Compound 9b (novel sulfonamide derivative)A549 (Lung Cancer)0.91[8]
Compound 8a (N-ethyl toluene-4-sulfonamide)HeLa (Cervical Cancer)10.9[13]
Compound 8b (2,5-Dichlorothiophene-3-sulfonamide)MDA-MB-231 (Breast Cancer)4.62[13]
Compound 6 (novel sulfonamide derivative)HCT-116 (Colon Cancer)3.53[4]
Compound 17 (novel sulfonamide derivative)MDA-MB-231 (Breast Cancer)66.6[14]
Various Sulfonamide DerivativesMDA-MB-468 (Breast Cancer)< 30[7]

Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

CompoundIsozymeIC50 (µM) / Kᵢ (nM)Reference(s)
AcetazolamideCA II5.86 (IC50)[9]
Compound 3a (novel sulfonamide derivative)CA II2.02 (IC50)[9]
Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide derivativehCA II16.7 (IC50)[2]
Positively charged thiadiazole sulfonamide derivativesCA II0.20 - 5.96 (Kᵢ)[2]
Saccharin sulfonamide derivative 4CA I0.3 (Kd)[15]
Sulfonyl semicarbazide derivativeshCA XII0.59 - 0.79 (pKᵢ)[16]

Table 4: Anti-inflammatory Activity of Sulfonamide Derivatives

CompoundAssayEC50 / IC50 (µM)Reference(s)
3,4,5-TMBS (Gallic acid sulfonamide derivative)Protein DenaturationConcentration-dependent, comparable to ibuprofen[17]
Compound 11d (novel amide/sulfonamide derivative)IL-6 Inhibition (J774A.1 cells)0.61 (IC50)
Compound 11d (novel amide/sulfonamide derivative)TNF-α Inhibition (J774A.1 cells)4.34 (IC50)

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of sulfonamide derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sulfonamide derivative stock solution

  • Sterile saline or broth

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 4-5 well-isolated colonies on a non-selective agar plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Drug Dilution: Prepare serial two-fold dilutions of the sulfonamide derivative in MHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sulfonamide derivative stock solution

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[6]

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Sulfonamide derivative stock solution

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader (400-405 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzyme, p-NPA, and the test compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the sulfonamide derivative at various concentrations (or acetazolamide as a positive control), and the CA enzyme solution. Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[6]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated relative to the uninhibited control. The IC50 value can be determined from a dose-response curve.

Experimental and Drug Discovery Workflow

The evaluation of novel sulfonamide derivatives typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

dot

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Target_ID Target Identification & Validation Lead_Gen Lead Compound Generation (Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Primary_Screening Primary Screening (e.g., Enzyme Inhibition) Lead_Opt->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening ADME_Tox In Vitro ADME/Tox Secondary_Screening->ADME_Tox Animal_Models Efficacy in Animal Models ADME_Tox->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

General Workflow for the Discovery and Evaluation of Sulfonamide Derivatives.

Conclusion

The sulfonamide scaffold continues to be a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. From their foundational role as antibacterial agents to their emerging potential in oncology and other therapeutic areas, sulfonamide derivatives represent a versatile class of molecules for drug discovery and development. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of these remarkable compounds.

References

In Vitro Cytotoxicity of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid is a sulfonamide-containing aromatic carboxylic acid. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. The presence of the aminohydroxyphenyl and aminobenzoic acid moieties suggests potential for diverse biological activities, including cytotoxicity against cancer cell lines. This guide outlines a prospective approach to evaluating the in vitro cytotoxic profile of this compound.

Quantitative Cytotoxicity Data of Structurally Related Sulfonamide Derivatives

While specific IC50 values for this compound are unavailable, studies on similar sulfonamide derivatives demonstrate a range of cytotoxic activities against various human cancer cell lines. The following table summarizes representative data from related compounds to provide a benchmark for potential efficacy.

Compound ClassCell LineAssayIC50 / GI50 / EC50Reference
Sulfonamide DerivativesMDA-MB-468 (Breast Cancer)MTT< 30 μM[1]
MCF-7 (Breast Cancer)MTT< 128 μM[1]
HeLa (Cervical Cancer)MTT< 360 μM[1]
Novel 3-Amino-4-hydroxy-benzenesulfonamide DerivativesMDA-MB-231 (Triple-Negative Breast Cancer)MTTVaries by derivative[2]
PPC-1 (Prostate Adenocarcinoma)MTTVaries by derivative[2]
U-87 (Glioblastoma)MTTVaries by derivative[2]
Hydroxylamine Metabolites of SulfonamidesHuman LymphocytesTrypan Blue Exclusion1.6 mM (Sulfadiazine H/A)[3]
Human LymphocytesTrypan Blue Exclusion400 μM (Sulfamethoxazole H/A)[3]

Experimental Protocols for In Vitro Cytotoxicity Assessment

A standard approach to evaluating the in vitro cytotoxicity of a novel compound involves a series of well-established assays.

Cell Culture

Human cancer cell lines, such as those listed in the table above (e.g., MCF-7, MDA-MB-231, HeLa), and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity, should be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours.[1]

  • Compound Treatment: Prepare logarithmic dilutions of the test compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) and add them to the wells.[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly rinse the plates once with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the GI50 (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related sulfonamide compounds, the cytotoxic effects of this compound could be mediated through several signaling pathways.

Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Sulfonamide derivatives have been shown to induce apoptosis in cancer cells.[4]

Enzyme Inhibition

The sulfonamide moiety is a known inhibitor of various enzymes. A potential mechanism of cytotoxicity could be the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX, which are involved in pH regulation and tumor progression.[4]

Cell Cycle Arrest

Some sulfonamides act as cell-cycle inhibitors, arresting the cell cycle at specific checkpoints, such as the G1/S transition, thereby preventing cell proliferation.[1]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HeLa) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Dilution treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment assay {MTT Assay | SRB Assay} treatment->assay readout Absorbance Measurement assay->readout calculation IC50 / GI50 Calculation readout->calculation

Caption: General workflow for in vitro screening of novel anticancer compounds.

Hypothetical Signaling Pathway for Sulfonamide-Induced Apoptosis

G cluster_cell Cancer Cell cluster_pathways cluster_apoptosis Apoptosis Induction compound 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl] amino]benzoic acid enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase IX) compound->enzyme ros ROS Production compound->ros membrane bax Bax/Bak Activation ros->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for a sulfonamide-based compound.

Conclusion

While direct experimental data for this compound is currently lacking, the information available for structurally similar sulfonamide compounds suggests that it may possess cytotoxic properties against cancer cells. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating a comprehensive in vitro evaluation of this compound. Further research is warranted to determine its specific cytotoxic profile and therapeutic potential.

References

A Technical Guide on the Preliminary Anti-inflammatory Effects of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the anti-inflammatory effects of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is not currently available in published literature. The following guide is a representative whitepaper constructed to illustrate the standard methodologies and potential outcomes for a novel compound of this class, hereafter referred to as Compound X. The data presented is illustrative and hypothetical.

Introduction

Anthranilic acid and its derivatives are a well-established class of compounds with a range of pharmacological activities, including significant anti-inflammatory, analgesic, and antipyretic properties.[1][2] The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators. This technical guide outlines a preliminary in vitro investigation into the anti-inflammatory potential of a novel anthranilic acid derivative, N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid (Compound X).

The study focuses on elucidating the effects of Compound X on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used and accepted model for in vitro inflammation studies.[3] Key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), were quantified to assess the compound's inhibitory activity.[4] Furthermore, this guide explores the potential modulation of the NF-κB and MAPK signaling pathways, which are critical in regulating the inflammatory response.[5][6]

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of Compound X were evaluated through a series of in vitro assays. All experiments were conducted using LPS-stimulated RAW 264.7 macrophages. The quantitative data is summarized below.

Cell Viability Assessment

The cytotoxicity of Compound X was determined using the MTT assay to ensure that the observed anti-inflammatory effects were not due to cell death.

Table 1: Effect of Compound X on RAW 264.7 Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1096.5 ± 4.9
2595.8 ± 5.3
5094.3 ± 4.7

Data are presented as mean ± SD (n=3). No significant toxicity was observed at the tested concentrations.

Inhibition of Nitric Oxide (NO) Production

The effect of Compound X on NO production in LPS-stimulated RAW 264.7 cells was measured using the Griess assay.

Table 2: Inhibitory Effect of Compound X on NO Production

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 1.1
LPS (1 µg/mL)-100
Compound X + LPS185.4 ± 6.3
Compound X + LPS562.1 ± 5.8
Compound X + LPS1045.7 ± 4.9
Compound X + LPS2528.3 ± 3.5
Compound X + LPS5015.9 ± 2.8

Data are presented as mean ± SD (n=3). Compound X demonstrated a dose-dependent inhibition of NO production.

Inhibition of Pro-inflammatory Cytokine Production

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant were quantified by ELISA.

Table 3: Inhibitory Effect of Compound X on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
LPS (1 µg/mL)-100100100
Compound X + LPS1058.2 ± 5.165.4 ± 6.261.7 ± 5.5
Compound X + LPS2534.6 ± 4.341.8 ± 4.938.2 ± 4.1
Compound X + LPS5018.9 ± 3.122.5 ± 3.720.4 ± 3.3

Data are presented as mean ± SD (n=3). Compound X showed significant, dose-dependent inhibition of TNF-α, IL-6, and IL-1β production.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.[7] For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of Compound X for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.[8]

MTT Assay for Cell Viability
  • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate overnight.

  • Replace the medium with fresh medium containing various concentrations of Compound X (1-50 µM) and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate.

  • Pre-treat cells with Compound X (1-50 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.[9] The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate.

  • Pre-treat cells with Compound X (10, 25, 50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8][10]

  • The absorbance is measured at 450 nm.

Visualization of Pathways and Workflows

Experimental Workflow

The general workflow for evaluating the anti-inflammatory properties of Compound X is depicted below.

G cluster_0 In Vitro Screening cluster_1 Primary Assays cluster_2 Secondary Assays cluster_3 Mechanistic Studies A RAW 264.7 Cell Culture B Compound X Treatment A->B C LPS Stimulation (1 µg/mL) B->C D MTT Assay (Cell Viability) C->D E Griess Assay (NO Production) C->E F ELISA (TNF-α, IL-6, IL-1β) C->F G Western Blot / PCR (NF-κB, MAPK Pathways) C->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription CompoundX Compound X CompoundX->IKK Inhibits G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 Activate JNK JNK MKK4_7->JNK JNK->AP1 Activate ERK ERK1/2 MEK1_2->ERK ERK->AP1 Activate Genes Inflammatory Gene Expression AP1->Genes CompoundX Compound X CompoundX->TAK1 Inhibits

References

Potential Antimicrobial Properties of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential antimicrobial properties of the sulfonamide compound, 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid (CAS No. 91-35-0). Due to a lack of specific studies on this molecule, this document extrapolates its potential activity from the well-established characteristics of the sulfonamide class of antibiotics and preliminary data on structurally related compounds. Detailed, standardized experimental protocols for synthesis, antimicrobial susceptibility testing, and mechanism of action studies are provided to guide future research. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules.

Introduction

This compound is a synthetic organic compound featuring a core sulfonamide functional group.[1] Its structure, incorporating a hydroxylated phenyl ring and an anthranilic acid moiety, suggests potential for biological activity.[1] Sulfonamides were the first class of synthetic antimicrobial agents to be widely used and continue to be important in medicine.[2][3] They are broad-spectrum bacteriostatic agents, effective against a variety of Gram-positive and some Gram-negative bacteria.[2][4] This document will explore the theoretical antimicrobial profile of this compound based on its chemical class.

Core Concepts: The Sulfonamide Mechanism of Action

Sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is essential for the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). Bacteria rely on this pathway as they cannot uptake external folic acid, unlike humans.[6] Tetrahydrofolic acid is a vital coenzyme in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[7][8]

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides bind to the enzyme's active site, halting the folic acid synthesis pathway.[4][8] This disruption of essential metabolic processes leads to the inhibition of bacterial growth and reproduction, an effect known as bacteriostasis.[3][7]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction NucleicAcids Purines, Thymidine, etc. (DNA, RNA, Protein Synthesis) THF->NucleicAcids 1-Carbon Transfer Sulfonamide 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl] amino]benzoic acid (Sulfonamide) Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Figure 1. Sulfonamide Mechanism of Action.

Potential Antimicrobial Spectrum and Efficacy

While no specific antimicrobial activity data for this compound has been published, preliminary findings for structurally related compounds provide an indication of its potential.

Quantitative Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for compounds structurally related to the topic molecule. It is critical to note that these values are not for this compound itself and should be considered illustrative of the potential efficacy of this chemical class.

Bacterial StrainRelated Compound MIC Range (µg/mL)Reference
Staphylococcus aureus3.12 - 12.5[1]
Escherichia coli3.12 - 12.5[1]

Experimental Protocols

The following sections detail standardized methodologies that can be employed to synthesize and evaluate the antimicrobial properties of this compound.

Chemical Synthesis

A general and established route for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[9] For the target compound, this would involve the reaction between 3-amino-4-hydroxybenzenesulfonyl chloride and 2-aminobenzoic acid (anthranilic acid).

Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-aminobenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Basification: Add a base, such as sodium carbonate, to the solution to deprotonate the amino group of the 2-aminobenzoic acid, increasing its nucleophilicity. Maintain a pH of approximately 8.[1]

  • Sulfonylation: Slowly add an equimolar amount of 3-amino-4-hydroxybenzenesulfonyl chloride to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, acidify the reaction mixture to a pH of 2-4 using an acid like HCl. This will precipitate the product.[1]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent such as ethanol or chloroform to obtain the final compound.[1]

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy, Mass Spectrometry, and FTIR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up & Purification ReactantA 2-Aminobenzoic Acid + Polar Solvent (DMF) Reaction Sulfonamide Bond Formation (Stirring, Room Temp) ReactantA->Reaction ReactantB 3-Amino-4-hydroxy- benzenesulfonyl chloride ReactantB->Reaction Base Base (e.g., Na₂CO₃) pH ~8 Base->Reaction Acidification Acidification (HCl) pH 2-4 Reaction->Acidification Filtration Filtration & Washing Acidification->Filtration Purification Recrystallization (e.g., Ethanol) Filtration->Purification Product Final Product: 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl] amino]benzoic acid Purification->Product

Figure 2. General Synthesis Workflow.

Antimicrobial Susceptibility Testing

Standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) should be used to ensure reproducibility. The two primary methods are disk diffusion and broth microdilution.

Protocol: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][10]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.[3][7]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Ensure disks are at least 24 mm apart.[7]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[10]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[5] The size of the zone correlates with the susceptibility of the organism to the compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits visible growth.

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[2][11] Each well will contain 100 µL of a specific concentration of the compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells (broth only).[11] Include a growth control well (broth + inoculum, no compound).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).[2] This can be assessed visually or with a plate reader.

AST_Workflow cluster_Inoculum 1. Inoculum Preparation cluster_KB 2a. Kirby-Bauer (Disk Diffusion) cluster_MIC 2b. Broth Microdilution (MIC) Start Bacterial Colonies Suspension Make Suspension in Saline/Broth Start->Suspension Standardize Adjust to 0.5 McFarland Standard Suspension->Standardize Inoculate_Plate Lawn Culture on Mueller-Hinton Agar Standardize->Inoculate_Plate Inoculate_Wells Inoculate Wells with Standardized Bacteria Standardize->Inoculate_Wells Apply_Disks Apply Compound-impregnated Disks Inoculate_Plate->Apply_Disks Incubate_KB Incubate (18-24h) Apply_Disks->Incubate_KB Measure_Zones Measure Zones of Inhibition (mm) Incubate_KB->Measure_Zones Serial_Dilute Serial Dilution of Compound in 96-Well Plate Serial_Dilute->Inoculate_Wells Incubate_MIC Incubate (18-24h) Inoculate_Wells->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC

Figure 3. Antimicrobial Susceptibility Testing Workflow.

Conclusion and Future Directions

This compound, as a member of the sulfonamide class, holds theoretical potential as a bacteriostatic agent. Its mechanism of action is presumed to be the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. However, a significant gap exists in the scientific literature, with no specific studies confirming its antimicrobial spectrum or potency.

Future research should focus on the empirical validation of its antimicrobial properties. The synthesis and subsequent screening against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, are essential first steps. Determining MIC values will provide crucial quantitative data on its efficacy. Further studies could explore its synergistic effects with other antibiotics, such as trimethoprim, and investigate its potential to overcome common sulfonamide resistance mechanisms. The protocols outlined in this guide provide a robust framework for initiating such an investigation.

References

literature review on the discovery of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Introduction

This compound, with the CAS Number 91-35-0, is a sulfonamide compound.[1][2][3] Its chemical structure, featuring a sulfonamide linkage between a substituted aminophenol and anthranilic acid, suggests its potential for diverse chemical and biological applications. This technical guide provides a comprehensive literature review of its discovery, synthesis, and potential biological significance, with a focus on data presentation, experimental protocols, and visual representations of key processes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 91-35-0[1][2][3][4]
Molecular Formula C13H12N2O5S[1][3][4]
Molecular Weight 308.31 g/mol [1][3]
Melting Point >203°C[1][3]
Boiling Point 580.1 ± 60.0 °C at 760 mmHg[1][3]
Density 1.6 ± 0.1 g/cm³[1]

Synthesis

The discovery of this compound is intrinsically linked to its chemical synthesis. The primary synthetic route involves the formation of a sulfonamide bond.

General Synthesis Workflow

The logical workflow for the synthesis of the target compound is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product Isolation A 3-Amino-4-hydroxybenzenesulfonyl chloride C Sulfonamide Bond Formation A->C B 2-Aminobenzoic acid B->C D Precipitation C->D Acidification E Purification D->E Crystallization F This compound E->F

Caption: General synthesis workflow for this compound.

Experimental Protocol: Sulfonamide Bond Formation

While a specific detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from standard organic synthesis procedures for similar compounds.[1][5]

Objective: To synthesize this compound via a sulfonamide coupling reaction.

Materials:

  • 3-Amino-4-hydroxybenzenesulfonyl chloride

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Sodium carbonate

  • Polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Hydrochloric acid (HCl)

  • Ethanol or Chloroform for crystallization

Procedure:

  • Dissolution of Reactants: Dissolve 2-aminobenzoic acid in a suitable polar aprotic solvent such as DMF.

  • pH Adjustment: Add sodium carbonate to the solution to maintain a pH of approximately 8. This deprotonates the amino group of 2-aminobenzoic acid, facilitating its nucleophilic attack on the sulfonyl chloride.[1]

  • Addition of Sulfonyl Chloride: Slowly add 3-amino-4-hydroxybenzenesulfonyl chloride to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Product Precipitation: Upon completion of the reaction, acidify the mixture with hydrochloric acid to a pH of 2-4. This will precipitate the crude product.[1]

  • Isolation: Collect the precipitate by filtration and wash with cold water.

  • Purification: Purify the crude product by crystallization from a suitable solvent like ethanol or chloroform to obtain pure this compound.[1]

Potential Biological Activities and Applications

While the primary documented application of this compound is as an intermediate in the synthesis of acidic dyes, its structural motifs are present in many biologically active molecules.[1] The biological activities of structurally related compounds can provide insights into the potential therapeutic applications of the target compound.

Inferred Potential Biological Activities

The diagram below illustrates the potential biological activities of this compound based on the known activities of similar sulfonamide and aminobenzoic acid derivatives.

G cluster_activities Potential Biological Activities A This compound B Anti-inflammatory A->B C Antimicrobial A->C D Antioxidant A->D E Anticancer A->E F Enzyme Inhibition A->F

Caption: Potential biological activities inferred from structurally similar compounds.

Data on Structurally Similar Compounds

The following table summarizes quantitative data for biological activities of compounds structurally related to this compound. It is important to note that these values are not for the target compound itself but for its derivatives or analogues.

Compound ClassActivityTargetQuantitative DataReference
Sulfonamide derivativesAnti-inflammatoryCOX-2IC50: 10-30 µM[1]
Phenolic sulfonamidesAntimicrobialS. aureus, E. coliMIC: 3.12-12.5 µg/mL[1]
p-Aminobenzoic acid derivativesAnticholinesteraseBChEIC50: 2.67 ± 0.05 µM[6]
p-Aminobenzoic acid derivativesAnticholinesteraseAChEK_i: 8.14 ± 0.65[6]

Conclusion

This compound is a compound with a well-defined synthesis route, primarily utilized in the dye industry. While direct research into its biological activities is limited in the public domain, the prevalence of its structural components in numerous bioactive molecules suggests a potential for therapeutic applications. Further research into its anti-inflammatory, antimicrobial, and anticancer properties could be a fruitful area of investigation for drug discovery and development professionals. The synthetic protocols and data on related compounds presented in this guide offer a solid foundation for such future explorations.

References

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid is a sulfonamide derivative of potential interest in medicinal chemistry and drug development. Its structure, incorporating a sulfonamide linkage, an aminophenol moiety, and an anthranilic acid core, suggests possible biological activities. This document provides a detailed experimental protocol for the synthesis of this target compound, intended for use by qualified researchers in a laboratory setting. The protocol is divided into two main stages: the preparation of the key intermediate, 3-amino-4-hydroxybenzenesulfonyl chloride, followed by its coupling with 2-aminobenzoic acid.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

Step 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonyl chloride

Reaction scheme for the synthesis of 3-Amino-4-hydroxybenzenesulfonyl chloride from 2-aminophenol and chlorosulfonic acid.

Step 2: Synthesis of this compound

Reaction scheme for the synthesis of this compound from 3-Amino-4-hydroxybenzenesulfonyl chloride and 2-aminobenzoic acid.

Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Physical Form
2-Aminophenol95-55-6C₆H₇NO109.13Light brown crystalline powder
Chlorosulfonic acid7790-94-5ClHO₃S116.52Colorless to yellowish fuming liquid[1]
Thionyl chloride7719-09-7Cl₂OS118.97Colorless to pale yellow fuming liquid
2-Aminobenzoic acid (Anthranilic acid)118-92-3C₇H₇NO₂137.14Yellow powder[2]
Sodium carbonate497-19-8Na₂CO₃105.99White powder[3][4]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Colorless volatile liquid
Hydrochloric acid (HCl)7647-01-0HCl36.46Colorless fuming liquid
Sodium bicarbonate144-55-8NaHCO₃84.01White crystalline powder
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37White powder
Ethanol64-17-5C₂H₆O46.07Colorless liquid
Chloroform67-66-3CHCl₃119.38Colorless liquid

Equipment

EquipmentPurpose
Three-necked round-bottom flaskReaction vessel
Dropping funnelControlled addition of reagents
Reflux condenserTo prevent loss of volatile materials
Magnetic stirrer and stir barFor mixing reaction components
Ice bathFor cooling the reaction mixture
Heating mantleFor heating the reaction mixture
Buchner funnel and flaskFor vacuum filtration
pH meter or pH paperTo monitor the acidity/alkalinity of the solution
Rotary evaporatorFor removal of solvents under reduced pressure
Standard laboratory glasswareBeakers, graduated cylinders, etc.

Experimental Protocols

Part 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonyl chloride (Intermediate)

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), and a magnetic stir bar.

  • Chlorosulfonation: Carefully add chlorosulfonic acid (e.g., 5 equivalents) to the flask and cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of 2-Aminophenol: Slowly add 2-aminophenol (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of Sulfonyl Chloride: Cool the reaction mixture to room temperature and then slowly add thionyl chloride (e.g., 2 equivalents) dropwise. Heat the mixture to 70 °C for 1-2 hours to convert the sulfonic acid to the sulfonyl chloride[5][6].

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield 3-amino-4-hydroxybenzenesulfonyl chloride.

Part 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (e.g., 1 M). Adjust the pH of the solution to approximately 8[7].

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Dissolve the 3-amino-4-hydroxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or dioxane) and add it dropwise to the stirred 2-aminobenzoic acid solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours[8]. Monitor the reaction by TLC.

  • Product Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of 2-4 with dilute hydrochloric acid[7]. A precipitate of the crude product will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or chloroform to yield pure this compound[7].

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)% YieldMelting Point (°C)
3-Amino-4-hydroxybenzenesulfonyl chlorideC₆H₆ClNO₃S207.64----
This compoundC₁₃H₁₂N₂O₅S308.31--->203[9]

(Note: Theoretical and actual yields are to be filled in upon completion of the experiment.)

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water, producing toxic and corrosive fumes[1][10]. Handle with extreme care and avoid contact with skin, eyes, and clothing. Ensure no water is present in the reaction setup. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[9][11].

  • Thionyl chloride is also a corrosive and toxic liquid that reacts with water. Handle with similar precautions as chlorosulfonic acid.

  • 2-Aminobenzoic acid can cause serious eye irritation[2][12].

  • Sodium carbonate can cause serious eye irritation[3][4][13][14][15].

  • Dispose of all chemical waste according to institutional and local regulations.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product A Setup Reaction Vessel (3-necked flask) B Add Chlorosulfonic Acid and cool to 0-5 °C A->B C Slowly add 2-Aminophenol B->C D Warm to RT, then heat to 60-70 °C C->D E Add Thionyl Chloride and heat D->E F Work-up: Pour onto ice E->F G Isolate and Purify (Filtration, Recrystallization) F->G H Intermediate: 3-Amino-4-hydroxybenzenesulfonyl chloride G->H J Add Intermediate solution at <10 °C H->J Use in Step 2 I Dissolve 2-Aminobenzoic Acid in Na2CO3 solution (pH 8) I->J K Stir at Room Temperature for 12 hours J->K L Product Precipitation: Acidify with HCl to pH 2-4 K->L M Isolate and Purify (Filtration, Recrystallization) L->M N Final Product: This compound M->N

Caption: Experimental workflow for the synthesis of the target compound.

logical_relationship reagents1 2-Aminophenol + Chlorosulfonic Acid + Thionyl Chloride intermediate 3-Amino-4-hydroxy- benzenesulfonyl chloride reagents1->intermediate Chlorosulfonation final_product 2-[[(3-Amino-4-hydroxyphenyl)- sulphonyl]amino]benzoic acid intermediate->final_product reagents2 2-Aminobenzoic Acid + Sodium Carbonate reagents2->final_product Sulfonamide Coupling

Caption: Logical relationship of the synthetic steps.

References

Application Notes and Protocols: 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid is a sulfonamide-containing aromatic carboxylic acid. While direct studies on this specific molecule in cancer cell lines are limited in publicly available literature, the broader class of sulfonamide and benzoic acid derivatives has demonstrated significant potential in oncology research. Structurally related compounds have been investigated for their anti-proliferative and pro-apoptotic effects in various cancer models. These effects are often attributed to the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.

These application notes provide a framework for investigating the potential anticancer effects of this compound, drawing upon established methodologies and the known activities of structurally similar compounds. The protocols outlined below are intended to serve as a starting point for researchers to assess the compound's efficacy and elucidate its mechanism of action in relevant cancer cell line models.

Postulated Mechanism of Action

Based on the activities of related sulfonamide compounds, a primary hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Inhibition of CA IX can disrupt pH regulation, leading to intracellular acidification and subsequent induction of apoptosis.

G cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CA_IX Carbonic Anhydrase IX (CA IX) CO2_H2O->CA_IX H_HCO3 H+ + HCO3- CA_IX->H_HCO3 Catalysis pH_decrease Intracellular pH Decrease CA_IX->pH_decrease Leads to Apoptosis Apoptosis pH_decrease->Apoptosis Induces Compound This compound Compound->CA_IX Inhibition

Caption: Postulated signaling pathway for the induction of apoptosis by this compound via inhibition of carbonic anhydrase IX.

Data Presentation

The following tables present hypothetical data for the effects of this compound on various cancer cell lines. These tables are structured to facilitate clear comparison of the compound's potential efficacy.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer4815.8
MCF-7Estrogen Receptor-Positive Breast Cancer4825.2
U-87 MGGlioblastoma4812.5
A549Non-Small Cell Lung Cancer4835.7
PC-3Prostate Cancer4828.9

Table 2: Apoptosis Induction in MDA-MB-231 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)3.1 ± 0.52.5 ± 0.35.6
58.7 ± 1.14.2 ± 0.612.9
15 (Approx. IC50)25.4 ± 2.310.1 ± 1.535.5
3040.2 ± 3.118.5 ± 2.058.7

Table 3: Effect on Carbonic Anhydrase IX (CA IX) Activity

Treatment Concentration (µM)CA IX Inhibition (%)
115.3 ± 2.1
545.8 ± 4.5
1070.2 ± 5.8
2592.1 ± 3.9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with varying concentrations of the compound incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, U-87 MG, A549, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of cells undergoing apoptosis.

G start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat with compound at desired concentrations incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 harvest Harvest cells (including supernatant) incubate2->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate3 Incubate in the dark for 15 minutes stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

This protocol is for assessing changes in the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-CA IX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a potential anticancer agent. The methodologies are based on standard techniques in cancer cell biology and are designed to provide robust and reproducible data. While the specific outcomes will depend on the compound's intrinsic activity, the proposed framework will enable a thorough evaluation of its cytotoxic and pro-apoptotic effects, and provide insights into its mechanism of action, particularly concerning the inhibition of carbonic anhydrase IX. Further studies may be warranted to explore its effects on other cancer-related signaling pathways and to validate its efficacy in more complex in vitro and in vivo models.

Application Notes and Protocols for 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid as a Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in cancerous tissues.[1][2] Under hypoxic conditions, often found in solid tumors, the expression of CA IX is significantly upregulated, driven by the hypoxia-inducible factor-1α (HIF-1α).[3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment while maintaining a neutral intracellular pH.[4] This acidification of the extracellular space promotes tumor invasion, metastasis, and resistance to therapy, making CA IX a compelling target for anticancer drug development.[4][5]

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid: A Potential CA IX Inhibitor

Data Presentation: Inhibitory Activity of Representative Benzenesulfonamides against Carbonic Anhydrase Isoforms

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibition constants (Kᵢ) of structurally related benzenesulfonamide derivatives against the tumor-associated isoform hCA IX and the ubiquitous cytosolic isoform hCA II. High selectivity for hCA IX over hCA II is a desirable characteristic for minimizing off-target effects.

CompoundhCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Selectivity Ratio (hCA II/hCA IX)
Ureido-substituted benzenesulfonamide (U-CH₃)17657252
Ureido-substituted benzenesulfonamide (U-NO₂)15115
Ureido-substituted benzenesulfonamide (U-F / SLC-0111)17657252
4-(thiazol-2-ylamino)-benzenesulfonamide derivative 10.415.60.07
4-(thiazol-2-ylamino)-benzenesulfonamide derivative 228829.29.86
4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide (Compound 10d)-16.4-
4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide (Compound 10h)-66.0-

Note: The data presented are for representative benzenesulfonamide compounds to illustrate typical inhibitory activities and selectivities. Specific data for this compound is not available in the cited literature.

Experimental Protocols

Protocol 1: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition

This protocol describes the determination of the inhibitory activity of a compound against CA IX using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • This compound (or other test inhibitors)

  • CO₂-saturated water

  • Assay Buffer: 20 mM HEPES or TRIS, pH 7.4

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of recombinant human CA IX in the assay buffer.

    • Prepare fresh CO₂-saturated deionized water by bubbling CO₂ gas through the water for at least 30 minutes.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction tube, mix the CA IX enzyme solution with the desired concentration of the inhibitor (or vehicle control).

    • Incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme-vehicle mixture).

    • Load the second syringe with the CO₂-saturated water containing the pH indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 400 nm for p-nitrophenol). The rate of change corresponds to the rate of CO₂ hydration.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the kinetic trace.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Assay for CA IX Activity under Hypoxic Conditions

This protocol assesses the ability of an inhibitor to block CA IX activity in a cellular context under hypoxic conditions, which mimic the tumor microenvironment.

Materials:

  • Cancer cell line known to overexpress CA IX under hypoxia (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound (or other test inhibitors)

  • Hypoxia chamber or incubator (1% O₂)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Hypoxic Treatment:

    • Culture the cancer cells in standard conditions until they reach the desired confluency.

    • Seed the cells into 96-well plates.

    • Induce CA IX expression by placing the plates in a hypoxic chamber (1% O₂) for 24-48 hours. A parallel set of plates should be maintained under normoxic conditions (21% O₂) as a control.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Add the inhibitor solutions to the cells in both the hypoxic and normoxic plates. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the inhibitor for a predetermined period (e.g., 1-24 hours).

  • Measurement of Extracellular pH:

    • After incubation, carefully remove the culture medium and replace it with a buffer containing a pH-sensitive fluorescent probe.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.

    • A decrease in the acidification of the extracellular medium in the presence of the inhibitor indicates CA IX inhibition.

  • Data Analysis:

    • Calculate the change in extracellular pH for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value for the inhibition of extracellular acidification.

Visualizations

CAIX_HIF1_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF-1α HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex Stabilization CA IX CA IX H⁺ + HCO₃⁻ H⁺ + HCO₃⁻ CA IX->H⁺ + HCO₃⁻ Catalysis Inhibitor Inhibitor Inhibitor->CA IX Inhibition Acidic Microenvironment Acidic Microenvironment Tumor Progression Tumor Progression Acidic Microenvironment->Tumor Progression HIF-1β HIF-1β HIF-1β->HIF-1 Complex CA IX Gene CA IX Gene HIF-1 Complex->CA IX Gene Transcription CA IX Gene->CA IX Translation CO₂ + H₂O CO₂ + H₂O CO₂ + H₂O->CA IX H⁺ + HCO₃⁻->Acidic Microenvironment

Caption: HIF-1α signaling pathway under hypoxia, leading to CA IX expression and an acidic tumor microenvironment.

CAIX_Inhibition_Workflow start Start protocol1 Protocol 1: Stopped-Flow Assay start->protocol1 protocol2 Protocol 2: Cell-Based Assay start->protocol2 data_analysis Data Analysis (IC₅₀, Kᵢ) protocol1->data_analysis protocol2->data_analysis end Results data_analysis->end

Caption: Experimental workflow for screening CA IX inhibitors.

References

Application Note: Comprehensive Analytical Characterization of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid (CAS No. 91-35-0). Due to the limited availability of specific published methods for this exact molecule, the protocols described herein are based on established analytical methodologies for structurally analogous compounds, such as anthranilic acid derivatives and sulfonamides. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for stability profiling.

Physicochemical Properties

N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is a complex organic molecule containing multiple functional groups that are critical to its chemical and biological activity. Accurate characterization is essential for quality control, stability studies, and regulatory compliance.

PropertyValueReference
IUPAC Name 2-[(3-amino-4-hydroxyphenyl)sulfonylamino]benzoic acid[1][2]
CAS Number 91-35-0[1][2]
Chemical Formula C₁₃H₁₂N₂O₅S[1]
Molecular Weight 324.31 g/mol
Exact Mass 324.0467 Da

Analytical Techniques and Protocols

A multi-technique approach is required for the unambiguous characterization of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid. The following sections detail the protocols for key analytical methods.

G cluster_workflow Characterization Workflow Sample Sample Preparation (Dissolution) HPLC HPLC (Purity) Sample->HPLC LCMS LC-MS (Identity/Mass) Sample->LCMS NMR NMR (Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR TGA TGA/DSC (Thermal Stability) Sample->TGA Data Data Analysis & Reporting HPLC->Data LCMS->Data NMR->Data FTIR->Data TGA->Data

Caption: High-level experimental workflow for compound characterization.

HPLC is employed to determine the purity of the compound and to identify any related substances or degradation products. A reversed-phase method is typically suitable for this class of molecule.

Experimental Protocol:

  • Equipment: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Quantitative Data:

ParameterExpected Value
Retention Time (t_R) 15 - 20 min
Purity (Area %) > 98.0%
Limit of Detection (LOD) ~0.01%

LC-MS confirms the molecular weight of the target compound. The HPLC method described above can be directly coupled to a mass spectrometer.

Experimental Protocol:

  • Equipment: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: 100 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Expected Quantitative Data:

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺ 325.0545325.054 ± 0.005
[M+Na]⁺ 347.0364347.036 ± 0.005

¹H and ¹³C NMR are essential for confirming the chemical structure by providing information on the connectivity of atoms.

Experimental Protocol:

  • Equipment: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[3][4]

  • Sample Concentration: 10-20 mg/mL.[3]

  • Internal Standard: Tetramethylsilane (TMS).[3]

  • Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.

Expected NMR Data (¹H and ¹³C Chemical Shifts δ [ppm]):

Assignment¹H NMR (Expected δ)¹³C NMR (Expected δ)
Carboxylic Acid (-COOH) 12.0 - 13.0 (br s, 1H)~170
Sulfonamide (-SO₂NH-) 9.0 - 10.0 (br s, 1H)-
Aromatic Protons 6.5 - 8.0 (m, 7H)110 - 150
Phenolic (-OH) 9.5 - 10.5 (br s, 1H)-
**Amine (-NH₂) **5.0 - 6.0 (br s, 2H)-

Complementary Analytical Techniques

G cluster_info Information Provided main N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid Purity Purity HPLC main->Purity assesses Identity Identity Molecular Weight (MS) Functional Groups (FTIR) main->Identity confirms Structure Structure Connectivity (NMR) Spatial Proximity (NOESY) main->Structure elucidates Stability Stability Thermal Properties (TGA/DSC) main->Stability determines

References

Application Notes and Protocols for In Vitro Dosage Determination of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid (CAS No. 91-35-0) is a sulfonamide-containing aromatic carboxylic acid.[1][2][3] Its chemical structure, featuring a sulfonamide group, a hydroxylated phenyl ring, and an aminobenzoic acid moiety, suggests potential for a range of biological activities.[1] While extensive in vitro studies on this specific molecule are not widely published, research on structurally similar compounds indicates potential anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][4][5] For instance, similar sulfonamide derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) with IC50 values in the micromolar range, and antimicrobial effects against various bacterial strains with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[1]

These application notes provide a comprehensive guide to establishing an appropriate dosage range for in vitro studies of this compound. The following sections detail protocols for preparing the compound, determining its cytotoxic profile, and assessing its potential biological activities.

Compound Preparation and Handling

Proper preparation of the test compound is critical for obtaining accurate and reproducible results.

2.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

2.2. Protocol for Preparing a 10 mM Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 308.31 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, calculate the mass as follows:

    • Mass (mg) = 10 mmol/L * 0.001 L * 308.31 g/mol = 3.0831 mg

  • Weigh the compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 3.08 mg of the compound and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Initial Dosage Range Finding and Cytotoxicity Assessment

Before evaluating the biological activity of the compound, it is essential to determine its cytotoxic concentration range in the chosen cell line(s). The MTT assay is a widely used colorimetric method for assessing cell viability.[2][7]

3.1. Principle of the MTT Assay Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

3.2. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed the desired cell line (e.g., a cancer cell line like MDA-MB-231 or a macrophage cell line like RAW 264.7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in the complete cell culture medium from the 10 mM stock solution. A broad starting range is recommended, for example, from 0.1 µM to 100 µM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[3]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocols for Assessing Biological Activity

Based on the cytotoxicity data, select non-toxic concentrations to evaluate the potential biological activities of the compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Principle: This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The assay can be performed using commercially available kits that fluorometrically or colorimetrically detect the product of the COX reaction.[9][10][11]

Experimental Protocol (using a generic fluorometric kit):

  • Reagent Preparation: Prepare all reagents (assay buffer, COX-2 enzyme, probe, arachidonic acid substrate) as per the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, probe, and COX-2 enzyme to the designated wells.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.[10]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[9]

  • Signal Detection: Immediately measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[10]

  • Data Analysis: Calculate the rate of the reaction for each concentration and determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a common technique for determining MIC values.[13]

Experimental Protocol (Broth Microdilution):

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be selected based on preliminary data or literature on similar compounds (e.g., 0.5 to 256 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to yellow. This change in color is measured spectrophotometrically.[15]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[15]

  • Reaction Setup: In a 96-well plate, add different concentrations of the test compound. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).[15]

  • DPPH Addition: Add the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the log of the compound concentration.

Data Presentation

Summarize all quantitative data in a structured table for easy comparison. The following table provides an illustrative example based on data for structurally similar compounds.

In Vitro Assay Cell Line / Microorganism Parameter Effective Concentration Range (Illustrative) Reference
Cytotoxicitye.g., MDA-MB-231IC50> 100 µMTBD
Anti-inflammatoryCOX-2 EnzymeIC5010 - 30 µM[1]
AntimicrobialS. aureusMIC3.12 - 12.5 µg/mL[1]
AntimicrobialE. coliMIC3.12 - 12.5 µg/mL[1]
AntioxidantDPPH RadicalIC50TBDTBD

TBD: To be determined through experimentation.

Visualizations

Experimental Workflow for In Vitro Dosage Determination

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Data Analysis & Concentration Selection cluster_2 Phase 3: Biological Activity Assays A Prepare 10 mM Stock Solution in DMSO B Determine Maximum Soluble Concentration in Media A->B C Perform Broad-Range Cytotoxicity Assay (e.g., MTT) (0.1 µM to 100 µM) B->C D Generate Dose-Response Curve C->D E Calculate Cytotoxic IC50 Value D->E F Select Non-Toxic Concentrations for Activity Assays (e.g., < IC50/10) E->F G Anti-inflammatory Assays (e.g., COX-2 Inhibition) F->G H Antimicrobial Assays (e.g., MIC Determination) F->H I Antioxidant Assays (e.g., DPPH Scavenging) F->I

Caption: Workflow for in vitro dosage determination of a novel compound.

Hypothetical Signaling Pathway: Anti-inflammatory Action

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Gene Expression NFkB->COX2 PGs Prostaglandins (Inflammation) COX2->PGs Compound 2-[[(3-Amino-4-hydroxyphenyl) sulphonyl]amino]benzoic acid Compound->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Logical Relationship for Dose-Response Analysis

G Input Input Increasing Compound Concentration Assay Process Cell-Based Assay (e.g., MTT) Input:f0->Assay:f0 Output Output Measured Response (e.g., Absorbance) Assay:f0->Output:f0 Analysis Analysis Plot: % Viability vs. Log[Concentration] Calculate IC50 Output:f0->Analysis:f0

Caption: Logical flow for analyzing dose-response data.

References

Application Notes and Protocols for the Use of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of azo dyes utilizing 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid as a key intermediate. The protocols outlined below are based on established principles of azo dye chemistry and are intended to serve as a foundational methodology for research and development purposes.

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. Their vibrant colors, arising from extended conjugation, have led to their widespread use in the textile, printing, and pigment industries. The synthesis of azo dyes is typically a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite and a mineral acid. This reaction is performed at low temperatures (0-5 °C) to maintain the stability of the highly reactive diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The position of the coupling reaction is influenced by the activating group on the coupling component.

The diverse range of available diazo and coupling components allows for the synthesis of a broad spectrum of colors with varied properties, including lightfastness, wash fastness, and solubility.

Experimental Protocols

The following protocols detail the synthesis of an exemplary azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a suspension of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at the same temperature.

  • Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the completion of the diazotization reaction. The resulting diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form. The color will depend on the chosen coupling component.

  • Continue stirring the reaction mixture for 1-2 hours while maintaining the temperature at 0-5 °C to ensure complete coupling.

  • Adjust the pH of the mixture to be slightly acidic using a dilute acid solution to ensure the complete precipitation of the dye.

Protocol 3: Isolation and Purification of the Azo Dye

Materials:

  • Crude azo dye from Protocol 2

  • Distilled Water

  • Ethanol (or another suitable recrystallization solvent)

Procedure:

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Physicochemical Properties of Synthesized Azo Dye

Property2-Hydroxy-3-[(4-amino-3-methylphenyl)diazenyl]benzoic acid[1]Synthesized Azo Dye
Yield (%) 62Record experimental value
Melting Point (°C) 94Record experimental value
Color SolidRecord observed color

Table 2: Spectroscopic Data of Synthesized Azo Dye

Spectroscopic Technique2-Hydroxy-3-[(4-amino-3-methylphenyl)diazenyl]benzoic acid[1]Synthesized Azo Dye
UV-Vis (λmax, nm) 418Record experimental value
IR (KBr, cm⁻¹) 3434, 3210, 3052, 2910, 1616, 1440Record experimental values
¹H NMR (CDCl₃, δ ppm) 5.15 (s, 1H, OH), 6.21 (s, 2H, NH₂), 6.85 (dd, 2H, Ar-H), 7.56-7.90 (m, 5H, Ar-H), 10.86 (s, 1H, COOH)Record experimental values
¹³C NMR (CDCl₃, δ ppm) 113.1 (2C), 115.0 (1C), 121.3 (1C), 125.4 (3C), 129.1 (1C), 132.0 (1C), 145.6 (1C), 150.6 (1C), 156.5 (1C), 171.3 (1C)Record experimental values

Visualizations

The following diagrams illustrate the general workflow for the synthesis of azo dyes and the proposed reaction pathway.

experimental_workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with 2-Naphthol diazotization->coupling isolation Isolation by Filtration coupling->isolation purification Purification by Recrystallization isolation->purification characterization Characterization (Spectroscopy, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of azo dyes.

reaction_pathway cluster_reagents reactant1 This compound intermediate Diazonium Salt reactant1->intermediate Diazotization reagent1 NaNO₂, HCl 0-5 °C product Azo Dye Product intermediate->product Azo Coupling reactant2 2-Naphthol (Coupling Component) reactant2->product reagent2 NaOH, 0-5 °C

Caption: Proposed reaction pathway for the synthesis of an azo dye.

Disclaimer

The provided protocols are intended as a general guideline. Optimization of reaction conditions, such as temperature, pH, and reaction time, may be necessary to achieve the desired product in high yield and purity. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Development of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, a scaffold belonging to the sulfonamide class of compounds, represent a promising area for drug discovery. Sulfonamides have a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.[1][2] The core structure of this compound presents multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with the potential to interact with various biological targets. These notes provide detailed protocols for the synthesis, characterization, and biological evaluation of novel derivatives of this scaffold.

Chemical and Physical Properties of the Core Scaffold

PropertyValue
IUPAC Name This compound
Synonyms N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid
CAS Number 91-35-0[3]
Molecular Formula C13H12N2O5S[3]
Molecular Weight 308.31 g/mol [3]

Potential Therapeutic Applications

The structural features of this scaffold suggest potential for development in several therapeutic areas:

  • Anticancer Agents: Sulfonamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of carbonic anhydrases which are overexpressed in many tumors.[4]

  • Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, primarily acting by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

  • Anti-inflammatory Agents: Some sulfonamides exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group that can effectively inhibit various isoforms of carbonic anhydrase, making these derivatives potential candidates for treating glaucoma, edema, and certain neurological disorders.

Data on Analogous Compounds

Table 1: Anticancer Activity of Anthranilic Acid Sulfonamide Analogs

Compound IDModificationCell LineIC50 (µg/mL)
5 4-Nitrobenzenesulfonamide of anthranilic acidMOLT-3 (Leukemia)15.71[1]
7 4-Methylbenzenesulfonamide of anthranilic acidMOLT-3 (Leukemia)32.88[1]
8 4-Chlorobenzenesulfonamide of anthranilic acidMOLT-3 (Leukemia)33.96[1]

Table 2: Antimicrobial Activity of Anthranilic Acid Sulfonamide Analogs

Compound IDModificationMicroorganismActivity
5, 6, 7, 8 4-Substituted benzenesulfonamides of anthranilic acidCandida albicans25-50% inhibition at 4 µg/mL

Disclaimer: The data presented above is for structurally similar compounds and should be used as a guideline for expected activities. The actual biological activities of derivatives of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of derivatives by reacting a substituted benzenesulfonyl chloride with anthranilic acid or its derivatives.

Workflow for Synthesis

G cluster_0 Synthesis of Sulfonamide Derivatives start Start: Anthranilic Acid Derivative and Substituted Sulfonyl Chloride reaction Reaction in Aqueous Base (e.g., Na2CO3, pH 8-9) start->reaction Reactants acidification Acidification (e.g., HCl to pH 2-3) reaction->acidification Reaction Mixture filtration Filtration and Washing acidification->filtration Precipitate purification Purification (Recrystallization) filtration->purification Crude Product characterization Characterization (NMR, IR, MS) purification->characterization Purified Product end_product Final Derivative characterization->end_product G cluster_1 MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with Compound Dilutions incubation1->compound_treatment incubation2 Incubate (48-72h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 G cluster_2 Broth Microdilution Workflow prepare_dilutions Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate with Standardized Bacterial Suspension prepare_dilutions->inoculate incubate Incubate (18-24h at 37°C) inoculate->incubate visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate->visual_inspection determine_mic Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->determine_mic G cluster_3 Bacterial Folic Acid Synthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides PABA p-Aminobenzoic acid (PABA) PABA->DHPS Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits DHPS->Dihydropteroate G cluster_4 Carbonic Anhydrase Inhibition Enzyme Carbonic Anhydrase Active Site Zinc Zn2+ Enzyme->Zinc Contains Water H2O Zinc->Water Binds Inhibited_Enzyme Inhibited Enzyme Complex Zinc->Inhibited_Enzyme Sulfonamide Sulfonamide (R-SO2NH2) Sulfonamide->Zinc Binds to & Displaces H2O Sulfonamide->Inhibited_Enzyme

References

methodology for assessing the anti-proliferative effects on breast cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-proliferative effects of novel compounds on breast cancer cells. The following protocols for key in vitro assays—MTT, BrdU, and Colony Formation—are detailed to ensure reproducibility and accuracy in assessing cytostatic and cytotoxic potential. Furthermore, this document outlines the critical signaling pathways implicated in breast cancer proliferation, namely the MAPK/ERK and PI3K/Akt pathways, with illustrative diagrams to facilitate understanding of the molecular mechanisms of action.

Key Proliferation Assays: A Comparative Overview

A variety of assays are available to measure the anti-proliferative effects of therapeutic compounds. The choice of assay depends on the specific research question, with each method offering distinct advantages and endpoints. The table below summarizes the key characteristics of the three protocols detailed in this document.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in viable cells.Colorimetric measurement of formazan concentration, correlating with the number of metabolically active cells.[1]High-throughput, cost-effective, and provides rapid assessment of cell viability.Can be affected by changes in cellular metabolism that do not directly relate to proliferation.
BrdU Assay Incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[2]Immunodetection of incorporated BrdU using specific antibodies, allowing for quantification of cells that have undergone DNA replication.[2]Directly measures DNA synthesis and cell proliferation; more specific than metabolic assays.[3]Requires cell fixation and permeabilization; involves more steps than the MTT assay.
Colony Formation Assay Assessment of a single cell's ability to undergo sufficient proliferation to form a colony of at least 50 cells.[4]Quantification of the number and size of colonies formed over a prolonged period.[4][5]Measures long-term cell survival and reproductive integrity following treatment.[4][6]Time-consuming (weeks); not suitable for high-throughput screening.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol outlines the steps for determining cell viability by measuring the metabolic activity of breast cancer cells.

Workflow for MTT Assay

MTT_Workflow cluster_plate 96-Well Plate A Seed Breast Cancer Cells B Incubate (24h) A->B Allow attachment C Treat with Compound B->C Apply treatment D Incubate (24-72h) C->D Induce effect E Add MTT Reagent D->E Metabolic labeling F Incubate (2-4h) E->F Formazan formation G Add Solubilization Solution F->G Dissolve formazan H Incubate (2-4h, dark) G->H Ensure complete dissolution I Measure Absorbance (570 nm) H->I Quantify viability

Caption: A sequential workflow of the MTT assay from cell seeding to absorbance measurement.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count breast cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[7][8] The absorbance is directly proportional to the number of viable cells.

BrdU Cell Proliferation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow for BrdU Assay

BrdU_Workflow cluster_steps Assay Steps A Seed & Treat Cells B Add BrdU Labeling Solution A->B Prepare for labeling C Incubate (1-24h) B->C Incorporate BrdU D Fix & Permeabilize Cells C->D Prepare for staining E Denature DNA (HCl) D->E Expose BrdU epitopes F Incubate with Anti-BrdU Antibody E->F Primary detection G Incubate with Secondary Antibody F->G Secondary detection H Add Substrate G->H Generate signal I Measure Signal H->I Quantify proliferation

Caption: The procedural flow of the BrdU assay, from cell treatment to signal quantification.

Materials:

  • Breast cancer cells

  • Complete culture medium

  • 96-well tissue culture plates

  • BrdU labeling solution (10 µM)[3]

  • Fixing/Denaturing solution[9]

  • Anti-BrdU antibody[9]

  • HRP-conjugated secondary antibody[9]

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate[9]

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol.

  • BrdU Labeling: Following treatment, add BrdU labeling solution to each well to a final concentration of 1X and incubate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line's doubling time.[9]

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]

  • Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted anti-BrdU antibody solution and incubate for 1 hour at room temperature.[9]

  • Secondary Antibody and Detection: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 1 hour. Wash the wells again and add 100 µL of TMB substrate.[9]

  • Measurement: Allow the color to develop for 5-30 minutes, then add 100 µL of stop solution. Measure the absorbance at 450 nm.[9]

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of single cells to form colonies, indicating long-term survival and proliferative capacity.[4]

Workflow for Colony Formation Assay

Colony_Formation_Workflow cluster_protocol Clonogenic Protocol A Prepare Single-Cell Suspension B Seed Low-Density Cells A->B Ensure clonality C Treat with Compound B->C Apply treatment D Incubate (1-3 weeks) C->D Allow colony growth E Fix Colonies D->E Preserve morphology F Stain Colonies (Crystal Violet) E->F Visualize colonies G Count Colonies F->G Quantify survival H Analyze Data G->H Calculate plating efficiency

Caption: A step-by-step representation of the colony formation assay.

Materials:

  • Breast cancer cells

  • Complete culture medium

  • 6-well or 12-well tissue culture plates[4]

  • Fixing solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Microscope or colony counter

Procedure:

  • Cell Seeding: Prepare a single-cell suspension of breast cancer cells. Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.[5] The optimal seeding density should be determined empirically for each cell line.[4]

  • Compound Treatment: Allow cells to attach overnight, then treat with the desired concentrations of the test compound for a specified duration (e.g., 24 hours). After treatment, replace the medium with fresh, compound-free medium.

  • Incubation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO2 incubator, allowing viable cells to form colonies.[5] The medium should be changed every 2-3 days.

  • Fixing and Staining: Once colonies are visible (typically >50 cells), gently wash the wells with PBS. Fix the colonies by adding fixing solution and incubating for 10-20 minutes at room temperature.[5] Remove the fixing solution and add crystal violet staining solution for 5-10 minutes.[5]

  • Colony Counting: Wash the wells with water to remove excess stain and allow the plates to air dry.[5] Count the number of colonies containing at least 50 cells either manually using a microscope or with an automated colony counter.[4][5]

Major Signaling Pathways in Breast Cancer Proliferation

Understanding the molecular pathways that drive breast cancer cell proliferation is crucial for the development of targeted therapies. The MAPK/ERK and PI3K/Akt pathways are two of the most frequently dysregulated signaling cascades in breast cancer.[10][11]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] In breast cancer, this pathway is often hyperactivated, leading to uncontrolled cell growth.[12]

MAPK_ERK_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes

Caption: The MAPK/ERK signaling cascade, a critical regulator of cell proliferation in breast cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another central signaling network that governs cell growth, proliferation, and survival in response to extracellular signals.[10] Aberrant activation of this pathway is a common event in breast cancer, often contributing to therapeutic resistance.[10][14]

PI3K_Akt_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (e.g., IGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (e.g., GSK3β, Bad) Akt->Downstream Inhibits/Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream->Proliferation Promotes

Caption: The PI3K/Akt signaling pathway, a key driver of cell survival and proliferation in breast cancer.

References

how to prepare solutions of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid (CAS No. 91-35-0) is a sulfonamide-containing aromatic carboxylic acid.[1] Its structural features, including amino, hydroxyl, and carboxyl groups, suggest potential for a range of biological activities.[1] Preliminary research on structurally similar compounds indicates potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1] These application notes provide detailed protocols for the preparation of solutions of this compound for various experimental settings, along with safety and handling guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate solution preparation and experimental design.

PropertyValueReference
CAS Number 91-35-0[1]
Molecular Formula C₁₃H₁₂N₂O₅S[1]
Molecular Weight 308.31 g/mol [1]
Appearance White to off-white powderInferred from related compounds
Melting Point >203 °C
Storage Temperature 2-8°C

Solubility Characteristics

SolventExpected SolubilityNotes
Water Poorly solubleSolubility is expected to be pH-dependent. In basic aqueous solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
Phosphate-Buffered Saline (PBS) Poorly solubleSimilar to water, solubility is expected to be low at physiological pH.
Ethanol Sparingly to moderately solubleThe polar hydroxyl group of ethanol can interact with the polar groups of the compound.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.
N,N-Dimethylformamide (DMF) SolubleAnother polar aprotic solvent suitable for dissolving this type of compound.

Note: It is highly recommended to perform small-scale solubility tests to confirm the optimal solvent and concentration for your specific experimental needs.

Experimental Protocols: Solution Preparation

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting point for most in vitro experiments.

Materials:

  • This compound (MW: 308.31 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing the Compound: Accurately weigh out 3.08 mg of this compound and place it in a clean, dry microcentrifuge tube or amber glass vial.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions from DMSO Stock

For most biological experiments, the high-concentration DMSO stock solution needs to be diluted into an aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the assay low (typically ≤0.5%) to avoid solvent-induced toxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Protocol (Example for a 10 µM final concentration):

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO). This can help in reducing precipitation upon dilution in aqueous media.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate stock) to the aqueous buffer or cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the aqueous medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods unless their stability has been confirmed.

Safety and Handling

As with any chemical compound, proper safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using solutions of this compound in a typical cell-based assay.

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve dilute Dilute in Aqueous Medium (Working Solution) dissolve->dilute treat Treat Cells with Working Solution dilute->treat Add to Cells incubate Incubate treat->incubate measure Measure Endpoint (e.g., Viability, Cytokine production) incubate->measure

General workflow for preparing and using the compound in cell-based assays.
Potential Signaling Pathway

Based on the reported activities of structurally similar sulfonamides, this compound may exert its effects through various signaling pathways. For instance, its potential anti-inflammatory action could be mediated by the inhibition of the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound This compound Compound->COX Inhibition

Hypothesized inhibition of the COX pathway by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is not widely documented in publicly available literature. The following guide is based on established principles of sulfonamide synthesis and addresses common challenges encountered in analogous chemical transformations. The provided protocols and data are representative examples to illustrate the troubleshooting process.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid?

A1: A common approach involves the coupling of an activated sulfonic acid derivative, such as 3-amino-4-hydroxybenzenesulfonyl chloride, with anthranilic acid.[1][2] This reaction typically requires a base to neutralize the hydrochloric acid byproduct.[1] Due to the presence of multiple reactive functional groups (amines and a hydroxyl group), the use of protecting groups may be necessary to prevent side reactions and improve yield.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: The presence of unprotected amino and hydroxyl groups can lead to undesired side products. For instance, the sulfonyl chloride could react with the hydroxyl group or the anthranilic acid's amino group could be acylated by another anthranilic acid molecule.[3]

  • Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your 3-amino-4-hydroxybenzenesulfonyl chloride and anthranilic acid.

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature is crucial for sulfonamide synthesis.[4] These conditions may need to be optimized for this specific transformation.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A3: The impurities could be unreacted starting materials, or byproducts from several possible side reactions:

  • Dimerization: Anthranilic acid can react with itself under certain conditions.[3]

  • N,N-ditosylation: The amino group of anthranilic acid could potentially react with two molecules of the sulfonyl chloride.

  • Hydrolysis of sulfonyl chloride: The sulfonyl chloride starting material can hydrolyze back to the sulfonic acid, especially in the presence of water.[5]

  • Reaction at the hydroxyl group: The sulfonyl chloride could react with the hydroxyl group of another 3-amino-4-hydroxybenzenesulfonyl chloride molecule.

Identifying these byproducts often requires analytical techniques like HPLC, LC-MS, and NMR spectroscopy.[5]

Q4: How can I purify the final product effectively?

A4: Purification of sulfonamides can be challenging due to their polarity. Common methods include:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[5][6] Selecting an appropriate solvent system is key. Alcohols, such as isopropanol or ethanol, often with some water content, can be effective.[6]

  • Column chromatography: For more difficult separations, silica gel chromatography can be used. A gradient of polar solvents like ethyl acetate in a nonpolar solvent like hexane is a common mobile phase.

  • Acid-base extraction: Exploiting the acidic nature of the carboxylic acid and the basic nature of the amino groups can help remove certain impurities through liquid-liquid extraction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive sulfonyl chloride (hydrolyzed).Use freshly prepared or properly stored 3-amino-4-hydroxybenzenesulfonyl chloride. Ensure anhydrous reaction conditions.
Low reactivity of the amine.Increase reaction temperature. Consider using a more polar solvent like DMF or acetonitrile to improve solubility and reaction rate.[7]
Steric hindrance.This is less likely for this specific reaction but can be a factor in related syntheses.
Formation of Multiple Products Unprotected reactive groups (amino, hydroxyl).Consider a protection strategy. For example, protect the amino group of anthranilic acid as an ester or the hydroxyl group of the sulfonyl chloride precursor as an ether before coupling.
Reaction temperature is too high.High temperatures can promote side reactions. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
Incorrect choice of base.A bulky, non-nucleophilic base like triethylamine or pyridine is often preferred to minimize side reactions.[1] An inorganic base like potassium carbonate can also be effective.[4]
Difficulty in Product Isolation Product is too soluble in the workup solvent.Modify the workup procedure. For example, if the product is water-soluble, use a salting-out technique before extraction with an organic solvent.[8]
Product precipitates as an oil.Try adding a co-solvent during precipitation or cooling the solution more slowly to encourage crystallization.
Product Purity Issues Residual starting materials.Optimize the stoichiometry of the reactants. A slight excess of one reactant can sometimes drive the reaction to completion, but this may complicate purification.
Co-precipitation of byproducts.Re-purify the product using a different method. For example, if recrystallization fails, try column chromatography.
Optimization of Reaction Conditions: A Representative Study

The following table presents hypothetical data on how different reaction parameters could influence the yield of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1PyridineDichloromethane (DCM)251245
2Triethylamine (TEA)Dichloromethane (DCM)251255
3Potassium CarbonateAcetonitrile (ACN)80670
4Triethylamine (TEA)Acetonitrile (ACN)80665
5Potassium CarbonateDimethylformamide (DMF)100475

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-hydroxybenzenesulfonyl chloride

This is a precursor to the main reaction and is a critical step.

  • Diazotization: To a stirred suspension of 3-amino-4-hydroxybenzenesulfonic acid (1 equivalent) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise at 0-5 °C. The mixture is stirred for 1 hour at this temperature.

  • Sulfonyl Chloride Formation: The cold diazonium salt solution is then added slowly to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • Workup: The reaction mixture is stirred for several hours and then poured into ice water. The precipitated 3-amino-4-hydroxybenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum. This intermediate should be used immediately in the next step.

Protocol 2: Synthesis of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid
  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.[4]

  • Addition of Sulfonyl Chloride: To this stirred suspension, add a solution of freshly prepared 3-amino-4-hydroxybenzenesulfonyl chloride (1.1 equivalents) in acetonitrile dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 80 °C) and monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: After the reaction is complete (typically 4-6 hours), the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute HCl to a pH of 3-4.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from an ethanol/water mixture to yield the pure product.[6]

Visualizations

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Coupling Reaction cluster_2 Purification A 3-Amino-4-hydroxy- benzenesulfonic acid B Diazotization (NaNO2, HCl) A->B C Sulfonyl Chloride Formation (SO2, CuCl) B->C D 3-Amino-4-hydroxy- benzenesulfonyl chloride C->D F Coupling Reaction (Base, Solvent) D->F E Anthranilic Acid E->F G Crude Product F->G H Acidification G->H I Filtration H->I J Recrystallization I->J K Final Product J->K

Caption: Proposed workflow for the synthesis of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid.

Troubleshooting Logic

G start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Base, Solvent) check_sm->check_conditions Pure impure_sm Use Purified Starting Materials check_sm->impure_sm Impure check_workup Evaluate Workup & Purification check_conditions->check_workup Optimized optimize_conditions Systematically Vary One Condition at a Time check_conditions->optimize_conditions Suboptimal use_protection Consider Protecting Groups Strategy check_conditions->use_protection Side Reactions Evident change_purification Try Alternative Purification Method (e.g., Chromatography) check_workup->change_purification Ineffective success Improved Yield/ Purity impure_sm->success optimize_conditions->success use_protection->success change_purification->success

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid (CAS No: 91-35-0).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from solvents like ethanol or chloroform is often the first approach to remove major impurities.[1] For higher purity requirements, flash column chromatography using silica gel is a standard technique.[2]

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include unreacted 2-aminobenzoic acid, 3-amino-4-hydroxybenzenesulfonyl chloride, and products from side reactions such as the formation of isomeric sulfonamides or polysulfonated species. Additionally, colored impurities may be present and can often be removed with activated carbon treatment.[1]

Q3: The color of my purified product is off-white/yellowish. Is this normal and how can I decolorize it?

A3: While a slightly off-white color can sometimes be acceptable depending on the required purity, a significant yellow or brown discoloration indicates the presence of impurities. Decolorization can be achieved by treating a solution of the crude product with activated carbon before the final crystallization step.[1] Care should be taken as excessive use of activated carbon can lead to a loss of the desired product.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of this compound is reported to be greater than 203°C.[1][3] A broad melting range for your purified sample suggests the presence of impurities.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The solvent polarity is too high, causing the compound to separate as a liquid at a temperature above its melting point but below the boiling point of the solvent. The cooling rate is too fast.- Use a less polar solvent or a solvent mixture. - Ensure the solution is not supersaturated before cooling. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
No crystal formation upon cooling The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated and requires nucleation to initiate crystallization.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent. Too much activated carbon was used for decolorization. Premature crystallization occurred during hot filtration.- Choose a solvent in which the compound has low solubility at low temperatures. - Minimize the amount of solvent used. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Reduce the amount of activated carbon or the treatment time. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[5]
Crystals are discolored Colored impurities are co-crystallizing with the product. The compound may be degrading at the boiling temperature of the solvent.- Perform a decolorization step with a small amount of activated carbon in the hot solution before filtration.[5] - Choose a recrystallization solvent with a lower boiling point, if possible.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities The solvent system (mobile phase) is not optimized. The column is overloaded with the crude product. The column was not packed properly, leading to channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first to achieve a good separation of spots.[2] - Reduce the amount of crude product loaded onto the column. A typical ratio of crude product to silica gel is 1:30 to 1:50 by weight.[2] - Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.[2]
Product is not eluting from the column The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Product elutes too quickly with impurities The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate system.
Streaking or tailing of the product band The compound may be interacting too strongly with the silica gel (e.g., acidic or basic compounds). The sample was not loaded onto the column in a concentrated band.- Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase to improve the peak shape of acidic or basic compounds, respectively. - Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. Dry loading the sample onto a small amount of silica gel is often preferred.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an optimal solvent system (mobile phase) that provides good separation between the desired product and impurities. A typical starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[2]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase. Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[2]

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product Crystals impurities Impurities recrystallization->impurities Filtrate column_chromatography->pure_product Pure Fractions column_chromatography->impurities Impure Fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_separation Poor Separation? start->poor_separation change_solvent Use Less Polar Solvent / Slow Cooling oiling_out->change_solvent Yes induce_nucleation Induce Nucleation / Concentrate no_crystals->induce_nucleation Yes optimize_mobile_phase Optimize Mobile Phase via TLC poor_separation->optimize_mobile_phase Yes

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Stability of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could instability in the cell culture medium be the cause?

A1: Yes, inconsistent biological activity, especially in multi-day experiments, can be a strong indicator of compound instability.[1] Degradation of the compound over time will lead to a decrease in its effective concentration, resulting in poor reproducibility and an underestimation of its true potency.

Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

A2: Several factors can influence the stability of sulfonamides like this compound in cell culture media:

  • pH of the Medium: Sulfonamides are generally more stable in neutral to alkaline conditions and tend to degrade more rapidly under acidic conditions.[2]

  • Composition of the Medium: Components within the culture medium, such as reducing sugars (e.g., D-glucose), can potentially react with the amino group of the compound, leading to degradation.[3]

  • Temperature: As with most chemical reactions, higher temperatures (like the standard 37°C for cell culture) can accelerate the degradation of the compound.

  • Light Exposure: Some sulfonamide-based compounds are susceptible to photodegradation. It is advisable to protect stock solutions and media containing the compound from light.

  • Presence of Cells/Enzymes: Cells can metabolize the compound, leading to a decrease in its concentration. Additionally, serum in the medium contains enzymes that may contribute to degradation.[1]

Q3: What are the potential degradation products of this compound, and could they interfere with my experiments?

A3: While specific degradation products for this exact molecule in cell culture media are not extensively documented in readily available literature, common degradation pathways for sulfonamides include hydrolysis of the sulfonamide bond. This can lead to the formation of sulfanilic acid derivatives and the corresponding amine.[4] It is crucial to consider that these degradation products may have their own biological activities or could be cytotoxic, potentially confounding experimental results.

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: A straightforward method is to incubate the compound in your complete cell culture medium (including serum) at 37°C in a CO2 incubator for the duration of your longest experiment. Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours). The concentration of the parent compound in these samples can then be quantified using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased compound efficacy over time in a multi-day assay. Compound degradation in the culture medium.Perform a stability study as described in FAQ Q4. If unstable, consider replenishing the medium with fresh compound at regular intervals (e.g., every 24 hours).[1]
High variability between replicate wells. Inconsistent compound concentration due to degradation.Ensure homogeneous mixing of the compound in the medium before dispensing. Prepare fresh dilutions for each experiment.
Unexpected cytotoxicity or off-target effects. Formation of bioactive or toxic degradation products.Attempt to identify degradation products using LC-MS. If identified, test the biological activity of these byproducts if they are commercially available or can be synthesized.
Precipitate formation in the culture medium. Poor solubility of the compound.Visually inspect the medium for any precipitate. Determine the solubility of the compound in the specific culture medium. If solubility is an issue, consider using a lower concentration or a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells).

Quantitative Data on Sulfonamide Stability

Condition General Stability Trend for Sulfonamides Reference
Acidic pH (e.g., pH 4) Generally unstable, higher rate of hydrolysis.[2]
Neutral pH (e.g., pH 7) Moderately stable.
Alkaline pH (e.g., pH 9) Generally stable, lower rate of hydrolysis.
Presence of D-Glucose Potential for reaction and degradation (based on PABA data).[3]
Exposure to UV Light Potential for photodegradation.
37°C Incubation Increased rate of degradation compared to lower temperatures.

Experimental Protocols

Protocol: Assessment of Compound Stability in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Incubation:

    • Spike the pre-warmed medium with the compound stock solution to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1% DMSO).

    • Aliquot the compound-containing medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection and Analysis:

    • At each time point, remove one tube and immediately process it for analysis or store it at -80°C.

    • Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the percentage of the compound remaining relative to the 0-hour time point versus time.

    • Calculate the half-life (t½) of the compound in the medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution spike_media Spike Medium with Compound prep_stock->spike_media prep_media Prepare Cell Culture Medium prep_media->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate collect_samples Collect Samples at Time Points incubate->collect_samples analyze_samples Analyze by LC-MS/MS collect_samples->analyze_samples plot_data Plot % Remaining vs. Time analyze_samples->plot_data calc_halflife Calculate Half-life plot_data->calc_halflife

Caption: Workflow for assessing compound stability in cell culture media.

signaling_pathway compound 2-[[(3-Amino-4-hydroxyphenyl) sulphonyl]amino]benzoic acid receptor Cell Surface Receptor compound->receptor Inhibition? degradation_product Degradation Product compound->degradation_product Instability kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response off_target Off-Target Protein degradation_product->off_target Potential Interaction

Caption: Hypothetical signaling pathway and potential off-target effects.

References

troubleshooting unexpected results in 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter. Each question is followed by a detailed troubleshooting guide.

FAQ 1: HPLC Analysis - Why am I seeing unexpected peaks in my chromatogram?

Answer:

Unexpected peaks, often called "ghost peaks" or "spurious peaks," are a common issue in HPLC analysis.[1][2][3] They can originate from various sources, including the mobile phase, the sample preparation process, or the HPLC system itself.[1][2] A systematic approach is necessary to identify and eliminate the source of these extraneous peaks.[1][4]

Troubleshooting Guide:

  • Run a Blank Gradient: Inject your mobile phase (without any sample) and run your standard gradient. If the unexpected peak is still present, the contamination source is likely within your mobile phase or HPLC system.[1][2]

    • Mobile Phase: Use fresh, high-purity HPLC-grade solvents and reagents.[3] Impurities in solvents like formic acid or buffer salts can introduce ghost peaks.[4] Ensure proper degassing of the mobile phase to prevent air bubbles from causing baseline disturbances.[1]

    • System Contamination: Check for contamination in the injector, pump seals, tubing, or detector cell.[2] Implement a regular system cleaning and maintenance schedule.[1]

  • Check Sample and Standard Preparation:

    • Solvent Purity: Ensure the solvent used to dissolve your sample and standards is of high purity and does not contribute to the chromatogram.

    • Glassware: Use meticulously clean glassware to avoid introducing contaminants.[2]

    • Compound Stability: The this compound molecule contains amino and hydroxyl functional groups, which can be susceptible to oxidation or degradation under certain light or pH conditions. Consider preparing samples fresh and protecting them from light.

  • Investigate Carryover: If the ghost peak appears after injecting a concentrated sample, it may be due to carryover from the previous injection.[2][3]

    • Needle Wash: Implement a robust needle wash protocol using a strong solvent to clean the autosampler needle between injections.[3]

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak Observed blank_run Inject Blank Gradient (Mobile Phase Only) start->blank_run peak_present_blank Peak Still Present? blank_run->peak_present_blank check_mobile_phase Check Mobile Phase: - Use fresh, high-purity solvents - Degas properly peak_present_blank->check_mobile_phase Yes peak_absent_blank Peak Absent in Blank peak_present_blank->peak_absent_blank No check_system Check HPLC System: - Clean injector, tubing, detector - Check for leaks check_mobile_phase->check_system resolve Issue Resolved check_system->resolve check_sample_prep Check Sample Prep: - Solvent purity - Glassware cleanliness - Sample stability peak_absent_blank->check_sample_prep check_carryover Check for Carryover: - Inject blank after concentrated sample - Improve needle wash check_sample_prep->check_carryover check_carryover->resolve

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC.

FAQ 2: Why are my peak shapes poor (tailing, fronting, or splitting)?

Answer:

Poor peak shape can compromise the accuracy of quantification and resolution.[3] Common peak shape issues include tailing, fronting, and splitting, each pointing to different potential problems within your assay.[3][5]

Troubleshooting Guide:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based column.[6]

    • Mobile Phase pH: The compound has acidic (benzoic acid, pKa ~2.77) and basic (amino) groups.[7] Adjusting the mobile phase pH can help. For this compound, using a slightly acidic mobile phase (e.g., pH 3-4) can suppress the ionization of silanol groups and reduce tailing.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[5]

    • Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column. Consider using a guard column and implementing a proper sample clean-up procedure.

  • Peak Fronting: This is less common and can be a result of low sample solubility in the mobile phase or column collapse.

    • Sample Solvent: Ensure your sample is completely dissolved in a solvent that is of similar or weaker strength than your mobile phase.[5]

    • Column Integrity: Check for voids or channels in the column packing bed, which can indicate column degradation.[6]

  • Split Peaks: This may indicate a problem with the column or the injection process.[3]

    • Clogged Frit/Column Head: The column inlet frit may be partially blocked by particulates from the sample or system.[6] Try backflushing the column or replacing the frit.

    • Injection Issues: Partial dissolution of the sample in the injection solvent can lead to split peaks.[3] Ensure complete solubilization before injection.

Summary of Common Peak Shape Problems and Solutions

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH; use a lower pH to suppress silanol activity.
Column overloadReduce sample concentration or injection volume.[5]
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase or a weaker solvent.
Column bed collapseReplace the column.[6]
Split Peaks Partially clogged column inlet fritBackflush the column or replace the frit.[6]
Incomplete sample dissolutionEnsure the sample is fully dissolved before injection.[3]
FAQ 3: My results show high variability and poor reproducibility. What are the likely causes?

Answer:

High variability in results can stem from several factors, including inconsistent sample preparation, instrument instability, or degradation of the analyte. For a compound like this compound, with its multiple functional groups, stability can be a key concern.

Troubleshooting Guide:

  • Analyte Stability:

    • The amino and hydroxyl groups on the phenyl ring are susceptible to oxidation. Prepare solutions fresh daily and consider adding an antioxidant if necessary. Store stock solutions at low temperatures (2-8°C) and protect from light.[8]

    • Evaluate the stability of the compound in your sample matrix and processing conditions.

  • Instrument and Method Parameters:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention time drift.[9]

    • Mobile Phase Composition: If using a gradient, ensure the pump is mixing solvents accurately. Inconsistent mixing can lead to fluctuating retention times.[9]

    • Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times and peak shapes.

  • Sample Preparation Consistency:

    • Pipetting and Dilutions: Use calibrated pipettes and follow a consistent dilution protocol.

    • Matrix Effects: If analyzing biological samples, proteins and other endogenous components can interfere with the assay. Implement a robust sample clean-up protocol, such as protein precipitation followed by solid-phase extraction (SPE).

Potential Signaling Pathway Interaction

G compound 2-[[(3-Amino-4-hydroxyphenyl) sulphonyl]amino]benzoic acid cox Cyclooxygenase (COX) Enzymes compound->cox Inhibition? ca_ix Carbonic Anhydrase IX (CA IX) compound->ca_ix Inhibition? prostaglandins Prostaglandins cox->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation Mediation ph_regulation pH Regulation ca_ix->ph_regulation

Caption: Potential inhibitory pathways of the compound.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol is a general method adapted from validated procedures for similar aromatic carboxylic acids and can be used as a starting point for method development.[10]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.[10]

    • UV Detection: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).[10]

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Solvent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh and dissolve the compound in the sample solvent to a concentration of 1 mg/mL.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Chromatographic Procedure:

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 90% B

      • 15-18 min: Hold at 90% B

      • 18-18.1 min: Return to 10% B

      • 18.1-25 min: Re-equilibrate at 10% B

    • Analysis: Inject standards and samples. Plot the peak area versus concentration for the standards to generate a calibration curve. Determine the concentration of the compound in the samples from this curve.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

References

refining the pH control during the sulfonylation step of synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on refining pH control during the sulfonylation step of synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise pH control so critical during the sulfonylation step?

Precise pH control is crucial because it directly influences the reactivity of the nucleophile (e.g., an amine or alcohol), the stability of the electrophile (the sulfonyl chloride), and the potential for side reactions. The pH of the reaction medium dictates the protonation state of the nucleophile; for instance, primary and secondary amines are most nucleophilic when they are deprotonated (-NH2), a state favored under basic conditions.[1] However, excessively high pH can accelerate the hydrolysis of the sulfonyl chloride, reducing its availability for the desired reaction.[2][3] Therefore, maintaining an optimal pH is a balancing act to maximize the rate of the desired sulfonylation while minimizing competing side reactions.

Q2: What is the generally recommended pH range for sulfonylation reactions?

The optimal pH is highly dependent on the specific substrates being used.

  • Aromatic Amines: A slightly acidic pH, typically in the range of 4 to 6, is often optimal. This minimizes the decomposition of diazonium salts if they are used as intermediates and prevents the deactivation of the amine coupling partner at very low pH.[1]

  • Aliphatic Amines: A mildly alkaline pH, generally between 8 and 10, is recommended to ensure the amine is sufficiently deprotonated and nucleophilic. However, care must be taken to avoid conditions that favor di-sulfonylation or sulfonyl chloride hydrolysis.[4]

  • Phenols: A mildly alkaline pH, typically between 8 and 10, is used to deprotonate the phenol to the more reactive phenoxide ion.[1]

It is always recommended to perform a pH optimization experiment for any new substrate combination.

Q3: How does pH affect the stability of the sulfonyl chloride reagent?

Sulfonyl chlorides are susceptible to hydrolysis, a reaction that consumes the reagent and reduces the yield of the desired product. This hydrolysis can occur via two primary mechanisms: a neutral water-mediated reaction (solvolysis) and an alkaline-promoted hydrolysis.[2][3] The rate of alkaline hydrolysis increases significantly with pH.[2] Therefore, while a basic medium is often required to deprotonate the nucleophile, excessively high pH will lead to the rapid degradation of the sulfonyl chloride.

Q4: What are common bases and buffer systems used to control pH during sulfonylation?

The choice of base or buffer is critical for maintaining the desired pH and can influence the outcome of the reaction.

  • Weak, Sterically Hindered Bases: Non-nucleophilic bases like pyridine or 2,6-lutidine are often preferred. They are effective at neutralizing the HCl byproduct of the reaction without strongly promoting the deprotonation of the newly formed sulfonamide, which can lead to di-sulfonylation.[4]

  • Inorganic Bases: Bases like sodium carbonate or bicarbonate can be used, especially in two-phase systems or when reacting with phenols.[1]

  • Buffer Systems: For reactions sensitive to pH fluctuations, using a formal buffer system is recommended. Phosphate-buffered saline (PBS), HEPES, or borate buffers can maintain a stable pH, provided they do not contain primary amines that would compete in the reaction.[5][6][7] The buffer's effective range should encompass the target pH for the reaction.[8]

Q5: How can I monitor the pH of the reaction in real-time, especially in non-aqueous solvents?

Real-time pH monitoring is essential for effective control.[9][10]

  • Aqueous & Mixed-Aqueous Systems: A standard, calibrated pH meter with a compatible electrode is the most direct method.

  • Organic Solvents: Measuring pH in organic solvents is more complex. Specialized electrodes designed for non-aqueous media are available. Alternatively, one can take small aliquots of the reaction mixture, dilute them with a known volume of water or a suitable solvent mixture, and then measure the pH. It is also possible to use pH indicator strips, though this method is less precise.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonylated Product

  • Question: My reaction yield is consistently low. Could pH be the cause, and how do I fix it?

  • Answer: Yes, incorrect pH is a primary cause of low yields. If the pH is too low, your amine or alcohol nucleophile may be protonated and thus non-reactive.[1] If the pH is too high, the sulfonyl chloride reagent may be consumed by hydrolysis before it can react with your substrate.[2]

    Recommended Actions:

    • Verify pH: Use a calibrated pH meter to check if the reaction mixture is within the optimal range for your substrates.

    • Use a Buffer: If the reaction generates acid (HCl) and you are not using a base or buffer, the pH will drop as the reaction proceeds, effectively stopping it. Incorporate a suitable buffer system or a non-nucleophilic base (e.g., pyridine) to maintain a stable pH.[4][5]

    • Optimize Temperature: Lowering the reaction temperature can often suppress the rate of sulfonyl chloride hydrolysis more than the rate of the desired sulfonylation, leading to improved yields.[4]

Troubleshooting Workflow for Low Sulfonylation Yield

Low_Yield_Troubleshooting start Low Product Yield check_ph Is pH within optimal range (e.g., 8-10 for amines)? start->check_ph ph_too_low pH Too Low: Nucleophile is protonated check_ph->ph_too_low No (Low) ph_too_high pH Too High: Sulfonyl chloride hydrolysis check_ph->ph_too_high No (High) check_hydrolysis Is sulfonyl chloride stable under reaction conditions? check_ph->check_hydrolysis Yes adjust_ph Action: Add appropriate base (e.g., pyridine) or use a buffer system (e.g., Borate, PBS). ph_too_low->adjust_ph ph_too_high->adjust_ph adjust_ph->check_hydrolysis hydrolysis_issue Significant Hydrolysis check_hydrolysis->hydrolysis_issue No check_reagents Are reagents pure and stoichiometry correct? check_hydrolysis->check_reagents Yes lower_temp Action: Lower reaction temperature (e.g., to 0 °C) to slow hydrolysis. hydrolysis_issue->lower_temp lower_temp->check_reagents reagent_issue Reagent Purity/Ratio Issue check_reagents->reagent_issue No solved Problem Resolved check_reagents->solved Yes purify_reagents Action: Purify starting materials and verify molar ratios. reagent_issue->purify_reagents purify_reagents->solved

Caption: A workflow for troubleshooting and resolving low product yield.

Issue 2: Significant Formation of Di-Sulfonylated Byproduct with Primary Amines

  • Question: My reaction with a primary amine is producing a large amount of the di-sulfonylated product, R-N(SO₂R')₂. How can I improve the selectivity for mono-sulfonylation?

  • Answer: This is a common side reaction. After the first sulfonylation, the resulting mono-sulfonamide still has an acidic N-H proton. In the presence of a sufficiently strong base, this proton can be removed, creating a sulfonamide anion that can attack a second molecule of sulfonyl chloride.[4]

    Recommended Actions:

    • Modify Base Conditions: Switch from a strong base like triethylamine to a weaker or more sterically hindered base like pyridine or 2,6-lutidine. This will neutralize the HCl byproduct while being less effective at deprotonating the mono-sulfonamide.[4]

    • Control Stoichiometry and Addition Rate: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride dropwise or via syringe pump over an extended period (30-60 minutes) to keep its instantaneous concentration low. This favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[4]

    • Reduce Reaction Temperature: Lowering the temperature to 0 °C or below often has a more significant negative effect on the rate of the undesired second sulfonylation than on the desired first step.[4]

The pH-Dependent Balance in Amine Sulfonylation

Caption: The relationship between pH and the key species in sulfonylation.

Quantitative Data Summary

Table 1: Recommended Starting pH Ranges for Sulfonylation

Substrate TypeRecommended pH RangeRationalePotential Issues Outside Range
Primary/Secondary Aliphatic Amines8.0 - 10.0Ensures amine is deprotonated and nucleophilic.< 8.0: Protonation slows reaction. > 10.0: Risk of hydrolysis and di-sulfonylation increases.
Aromatic Amines4.0 - 6.0Balances amine reactivity against side reactions.[1]< 4.0: Amine is protonated. > 7.0: Potential for diazonium salt decomposition if used.
Phenols8.0 - 10.0Deprotonates phenol to the more reactive phenoxide.[1]< 8.0: Phenol is not sufficiently activated. > 11.0: Significant hydrolysis of sulfonyl chloride.
Alcohols7.5 - 9.0 (with base)Requires a base (e.g., pyridine) to neutralize HCl.pH is less critical than for amines but basic conditions are needed to drive the reaction.

Table 2: Common Bases for pH Control in Sulfonylation

BasepKa of Conjugate AcidTypeRecommended Use
Pyridine5.25Weak, Non-nucleophilicGeneral purpose, good for minimizing di-sulfonylation.[4]
2,6-Lutidine6.65Weak, Sterically HinderedSimilar to pyridine, useful when substrate is sensitive.[4]
Triethylamine (TEA)10.75Strong, Non-nucleophilicCan be too basic, may promote side reactions. Use with caution.
Sodium Bicarbonate (NaHCO₃)10.3 (pKa2 of H₂CO₃)Inorganic, WeakUseful in aqueous or biphasic systems, especially with phenols.
Sodium Carbonate (Na₂CO₃)10.3 (pKa2 of H₂CO₃)Inorganic, ModerateStronger than bicarbonate, raises pH more significantly.[1]

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation of a Primary Amine with pH Control

This protocol provides a starting point for the sulfonylation of a primary amine using pyridine to control the pH.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).

  • Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, to a concentration of ~0.1 M). Add pyridine (1.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1 M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Experiment for Optimizing Reaction pH

To determine the optimal pH for a novel sulfonylation, set up a series of parallel reactions across a pH gradient.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate or borate) at different pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5). Ensure the buffer does not contain reactive species like primary amines.

  • Reaction Setup: In separate vials, dissolve the amine substrate (e.g., 0.1 mmol each) in each of the prepared buffers.

  • Reagent Addition: Prepare a stock solution of the sulfonyl chloride in a water-miscible, non-reactive organic solvent (e.g., acetonitrile or THF). Add an equimolar amount of the sulfonyl chloride solution (0.1 mmol) to each vial while stirring.

  • Incubation: Allow all reactions to proceed for a fixed amount of time (e.g., 4 hours) at a constant temperature (e.g., room temperature).

  • Quenching and Analysis: Quench all reactions simultaneously (e.g., by adding a small amount of a primary amine scavenger or acid). Analyze the yield of the desired product in each vial using a quantitative method like LC-MS or HPLC with a calibrated standard.

  • Determination: Plot the product yield versus the buffer pH to identify the optimal pH for the reaction.

Workflow for pH Optimization Experiment

ph_optimization_workflow start Goal: Find Optimal pH prep_buffers 1. Prepare Buffers (e.g., pH 7.5, 8.0, 8.5, 9.0) start->prep_buffers setup_reactions 2. Set Up Parallel Reactions (One for each pH value) prep_buffers->setup_reactions add_reagents 3. Add Substrates (Amine, then Sulfonyl Chloride) setup_reactions->add_reagents incubate 4. Incubate (Constant Time & Temperature) add_reagents->incubate quench 5. Quench Reactions incubate->quench analyze 6. Analyze Yield (HPLC or LC-MS) quench->analyze plot 7. Plot Yield vs. pH analyze->plot result Identify Optimal pH plot->result

Caption: A stepwise experimental workflow for pH optimization.

References

degradation pathways of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid under forced degradation conditions?

A1: Based on the functional groups present (sulfonamide, aminophenol, and benzoic acid), the following degradation pathways are anticipated:

  • Hydrolysis: Cleavage of the sulfonamide bond is possible under strong acidic or basic conditions, potentially yielding 3-Amino-4-hydroxyphenylsulfonic acid and 2-aminobenzoic acid.

  • Oxidation: The aminophenol moiety is susceptible to oxidation, which could lead to the formation of quinone-imine derivatives and subsequent polymerization. The amino group itself can also be oxidized.

  • Photodegradation: Aromatic compounds and sulfonamides can be sensitive to UV light, potentially leading to cleavage of the sulfonamide bond or modification of the aromatic rings.

  • Thermal Degradation: At elevated temperatures, desulfonation (loss of the SO₂) or decarboxylation (loss of CO₂) may occur.

Q2: I am observing poor separation of the parent compound and its degradants in my HPLC analysis. What can I do?

A2: Troubleshooting poor HPLC separation can involve several steps:

  • Mobile Phase Optimization: Adjust the ratio of your organic and aqueous phases. A gradient elution may be necessary to resolve compounds with different polarities.

  • pH Adjustment: The ionization state of the parent compound and its degradants can significantly affect retention. Experiment with different pH values of the aqueous phase.

  • Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.

  • Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.

Q3: How can I confirm the identity of the degradation products?

A3: The identification of degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants. For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary after isolation of the degradation product.

Troubleshooting Guides

Issue: Inconsistent Degradation in Hydrolytic Studies
Symptom Possible Cause Suggested Solution
No degradation observed in acidic or basic conditions.Insufficient stress (concentration of acid/base, temperature, or time).Increase the concentration of the acid or base (e.g., from 0.1N to 1N), increase the temperature (e.g., to 80°C), or extend the duration of the study.
Complete degradation of the parent compound.Stress conditions are too harsh.Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time.
Precipitate formation in the sample solution.Degradation products may have low solubility in the stress medium.Try a different co-solvent or adjust the pH to improve solubility. Ensure the sample is well-solubilized before analysis.
Issue: Unstable Baseline or Ghost Peaks in Oxidative Degradation HPLC Analysis
Symptom Possible Cause Suggested Solution
Drifting baseline.Residual hydrogen peroxide in the sample can affect the column and detector.Quench the reaction with an appropriate agent (e.g., sodium bisulfite) before injection.
Appearance of ghost peaks.Contamination from the autosampler or mobile phase reacting with residual oxidant.Ensure thorough cleaning of the HPLC system and use fresh, high-purity mobile phase.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to 80°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic0.1 N HCl24 h60°C15.22
Alkaline0.1 N NaOH8 hRT21.53
Oxidative3% H₂O₂4 hRT18.74
ThermalSolid State48 h80°C8.51
PhotolyticUV Light (254 nm)12 hRT12.32

Table 2: Chromatographic Data of Parent Compound and Major Degradants

CompoundRetention Time (min)Relative Retention Time
Parent Compound10.51.00
Acid Degradant 14.20.40
Acid Degradant 28.90.85
Base Degradant 13.80.36
Base Degradant 26.10.58
Oxidative Degradant 111.21.07

Visualizations

Hydrolytic_Degradation parent This compound acid_hydrolysis Acidic Hydrolysis (H+) parent->acid_hydrolysis base_hydrolysis Basic Hydrolysis (OH-) parent->base_hydrolysis product1 3-Amino-4-hydroxyphenylsulfonic acid acid_hydrolysis->product1 Cleavage of S-N bond product2 2-Aminobenzoic acid acid_hydrolysis->product2 base_hydrolysis->product1 Cleavage of S-N bond base_hydrolysis->product2

Caption: Plausible hydrolytic degradation pathway.

Oxidative_Degradation parent This compound oxidation Oxidation ([O]) parent->oxidation quinone_imine Quinone-imine Derivative oxidation->quinone_imine Oxidation of aminophenol polymerization Polymerization Products quinone_imine->polymerization Further Reaction

Caption: Potential oxidative degradation pathway.

Experimental_Workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC Analysis (Quantification & Separation) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis start Drug Substance start->acid start->base start->oxidation start->thermal start->photo identification LC-MS/NMR (Structure Elucidation) analysis->identification pathway Degradation Pathway Elucidation identification->pathway

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Overcoming Poor Cell Permeability of Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of poor cell permeability in sulfonamide-based compounds.

Troubleshooting Guides and FAQs

Q1: My sulfonamide compound is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?

A: Yes, a significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. Several factors inherent to sulfonamides can contribute to this issue:

  • Physicochemical Properties: The intrinsic properties of your compound, such as low lipophilicity, high polar surface area (PSA), or poor aqueous solubility, can hinder its ability to cross the lipid bilayer of the cell membrane.[1][2] The ionization state (pKa) of the sulfonamide group can also play a crucial role, as charged molecules generally have lower permeability than neutral ones.[1][3]

  • Efflux Pump Activity: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, preventing them from reaching their intracellular targets.

  • Plasma Protein Binding: High binding to plasma proteins in the cell culture medium can reduce the concentration of free compound available to enter the cells.[4][5][6][7]

To diagnose the problem, you should systematically evaluate these factors.

Q2: How can I determine if my sulfonamide is a substrate for efflux pumps?

A: You can perform a cell permeability assay, such as the Caco-2 assay, in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[8][9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that your compound is a substrate for an efflux transporter.[9]

Alternatively, you can repeat your cell-based activity assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the potency of your compound in the presence of the inhibitor suggests that efflux is a limiting factor.

Logical Workflow: Troubleshooting Poor Permeability

The following diagram outlines a logical workflow for diagnosing and addressing poor cell permeability.

G cluster_0 Diagnosis cluster_1 Solution A Low activity in cell-based assays High activity in biochemical assays B Assess Physicochemical Properties (logP, pKa, Solubility) A->B C Perform Bidirectional Permeability Assay (e.g., Caco-2) A->C F Modify Structure (Increase Lipophilicity, Mask Polar Groups) B->F Optimize D Calculate Efflux Ratio (Papp B-A / Papp A-B) C->D E Efflux Ratio > 2? D->E Analyze E->B No I Compound is an Efflux Substrate E->I Yes G Prodrug Strategy H Nanoparticle Formulation I->F I->G I->H

Caption: A flowchart for diagnosing and solving poor cell permeability.

Q3: What strategies can I use to improve the cell permeability of my sulfonamide compound?

A: There are several strategies you can employ, broadly categorized as structural modification and formulation-based approaches.

  • Structural Modification (Lead Optimization):

    • Increase Lipophilicity: Permeability often correlates with lipophilicity (logP).[2][3][10] You can increase lipophilicity by adding non-polar functional groups to your molecule. However, be mindful of the "Rule of 5," as excessively high lipophilicity can lead to poor solubility and other issues.[1] Polycyclic hydrocarbons can be used as lipophilic scaffolds.[11]

    • Mask Polar Groups: The sulfonamide group (-SO2NH-) is polar. Temporarily masking it or other polar groups can enhance membrane transit.

  • Prodrug Approach:

    • A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[12] This approach can be used to mask the polar sulfonamide group, improving its permeability.[13] For example, a self-immolative linker can be attached to the sulfonamide nitrogen, which is cleaved intracellularly to release the active drug.[13][14]

  • Formulation Strategies (Nanoparticles):

    • Encapsulating your sulfonamide compound in nanoparticles can significantly improve its cellular uptake and bioavailability.[15][16][17] Nanoparticles can protect the drug from degradation, improve its solubility, and facilitate its transport across cell membranes.[16] Materials like chitosan have been successfully used to create nanoformulations of sulfonamides.[16]

Signaling Pathway: Prodrug Activation

This diagram illustrates how a prodrug strategy can overcome poor permeability.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Sulfonamide Prodrug (Lipophilic, Permeable) ActiveDrug Active Sulfonamide (Released) Prodrug->ActiveDrug Crosses Membrane Enzyme Intracellular Enzymes ActiveDrug->Enzyme Metabolized by Target Drug Target ActiveDrug->Target Binds to Membrane Cell Membrane

Caption: A schematic of a sulfonamide prodrug crossing the cell membrane.

Q4: What is a standard protocol for an in vitro cell permeability assay?

A: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[8] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8]

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate media.
  • Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[8]
  • Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer. Change the medium every 2-3 days.[8]

2. Monolayer Integrity Check:

  • Before the assay, confirm the integrity of the cell monolayer.
  • Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure the tight junctions are properly formed.[9]
  • Alternatively, assess the permeability of a low-permeability fluorescent marker like Lucifer yellow.

3. Transport Experiment:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and warm to 37°C.[8]
  • Wash the Caco-2 monolayers twice with the pre-warmed transport buffer.[9]
  • For Apical to Basolateral (A-B) Transport: Add your test compound (dissolved in transport buffer) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[9]
  • For Basolateral to Apical (B-A) Transport: Add your test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[9]
  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[8]

4. Sampling and Analysis:

  • At the end of the incubation, collect samples from both the donor and receiver compartments.[8]
  • Determine the concentration of your compound in the samples using a suitable analytical method, typically LC-MS/MS.[9]

5. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[8][9] Papp = (dQ/dt) / (A * C₀) Where:
  • dQ/dt is the rate of drug transport (e.g., µmol/s).
  • A is the surface area of the membrane (cm²).
  • C₀ is the initial concentration of the drug in the donor chamber.
  • If you performed a bidirectional assay, calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Experimental Workflow: Caco-2 Permeability Assay

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with pre-warmed buffer C->D E Add test compound to 'donor' chamber (A or B) D->E F Incubate at 37°C for 2 hours E->F G Collect samples from 'donor' and 'receiver' chambers F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I

Caption: A step-by-step workflow for the Caco-2 permeability assay.

Data Presentation

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

This table provides a general guideline for classifying compound permeability based on the results of a Caco-2 assay.

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

(Data sourced from BenchChem Application Notes)[8]

Table 2: Example Data - Impact of Nanoformulation on Sulfonamide Efficacy

This table illustrates the potential improvement in biological activity when a sulfonamide is formulated as a nanoparticle, which can be attributed to enhanced cellular uptake.

CompoundFormulationTargetIC₅₀ (µg/mL)
SulfadiazineStandard DrugT. gondii> 100
Compound 3cParent CompoundT. gondii21.64
Compound 3c.CNPChitosan NanoparticleT. gondii3.64

(Data adapted from a study on anti-Toxoplasma activity)[16]

Table 3: Physicochemical Properties of Select Sulfonamides

Understanding the physicochemical properties of different sulfonamides can provide insight into their potential permeability characteristics.

CompoundpKalogP (Calculated)logS (Calculated)
Acetazolamide7.2, 8.8-0.27-2.30
Methazolamide7.3-0.17-2.25
Dichlorophenamide7.4, 8.31.61-3.51
Dorzolamide8.80.43-1.53
Brinzolamide6.21.15-3.11

(Data represents a selection of clinically used sulfonamides and their computed properties)[1]

References

minimizing off-target effects of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid (CAS: 91-35-0) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a sulfonamide-containing compound with an anthranilic acid scaffold. While its specific on-target activity is not extensively documented in publicly available literature, compounds with similar structures have been investigated for their potential as anticancer agents, possibly through the inhibition of enzymes like carbonic anhydrases.[1] The anthranilic acid moiety is also a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).

Q2: What are the likely off-target effects of this compound in vivo?

A2: Based on its chemical structure, this compound has the potential to interact with several protein families, leading to off-target effects. The primary concerns are:

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a well-known zinc-binding pharmacophore that can inhibit various isoforms of carbonic anhydrase, which could lead to physiological effects such as diuresis or changes in pH homeostasis.[1]

  • Cyclooxygenase (COX) Inhibition: The anthranilic acid scaffold is present in some COX inhibitors. Off-target inhibition of COX-1 and/or COX-2 could result in gastrointestinal or cardiovascular side effects.

  • Kinase Inhibition: While less common for this specific structure, some sulfonamide-containing molecules have been shown to interact with the ATP-binding pocket of various protein kinases.

  • Cytochrome P450 (CYP) Interactions: As with many small molecules, there is a potential for this compound to inhibit or induce CYP enzymes, which could lead to drug-drug interactions and altered pharmacokinetics.

Q3: How can I experimentally determine the off-target profile of my compound?

A3: A systematic approach is recommended to characterize the off-target profile:

  • Broad Panel Screening: Screen the compound against a panel of kinases, carbonic anhydrases, and cyclooxygenases to identify potential off-target interactions and determine their respective inhibition constants (IC50 or Ki values).

  • CYP450 Inhibition Assays: Evaluate the inhibitory potential of the compound against the major human CYP450 isoforms.

  • Cell-Based Assays: Use cell lines with and without the intended target (if known) to differentiate on-target from off-target phenotypes. CRISPR/Cas9-mediated knockout of the intended target can be a powerful tool for this purpose.

  • In Vivo Toxicity Studies: Conduct dose-range finding studies in animal models to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity that might be linked to off-target effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected animal mortality or severe toxicity at predicted therapeutic doses. Potent off-target inhibition. 1. Perform a broad in vitro off-target screening panel (kinases, CAs, COX).2. Conduct a dose-response study to establish a clear dose-toxicity relationship.3. Analyze plasma and tissue concentrations of the compound to assess exposure levels.
Observed phenotype in vivo does not match the expected phenotype based on in vitro on-target activity. 1. Off-target effects dominate the in vivo phenotype.2. Poor pharmacokinetic properties leading to insufficient on-target engagement. 1. Use a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated.2. Perform target engagement studies in vivo (e.g., CETSA on tissue samples).3. Characterize the pharmacokinetic profile (ADME) of the compound.
Inconsistent results between different animal models. Species-specific differences in off-target protein expression or metabolism. 1. Compare the protein sequence homology of the intended target and known off-targets between the species.2. Conduct in vitro metabolism studies using liver microsomes from both species.
Drug-drug interactions observed in co-administration studies. Inhibition or induction of cytochrome P450 enzymes. 1. Perform in vitro CYP450 inhibition and induction assays.2. If a specific CYP isoform is implicated, avoid co-administration with drugs metabolized by that enzyme.

Quantitative Data Summary

Potential Off-Target Family Specific Isoform IC50 / Ki (nM) Experimental Method
Carbonic Anhydrases CA ITo be determinedSee Protocol 2
CA IITo be determinedSee Protocol 2
CA IXTo be determinedSee Protocol 2
Cyclooxygenases COX-1To be determinedSee Protocol 3
COX-2To be determinedSee Protocol 3
Kinases Selected PanelTo be determinedSee Protocol 1
Cytochrome P450 CYP1A2To be determinedSee Protocol 4
CYP2C9To be determinedSee Protocol 4
CYP2D6To be determinedSee Protocol 4
CYP3A4To be determinedSee Protocol 4

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.

  • Materials:

    • Recombinant human kinases

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.

    • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol is based on the colorimetric measurement of the esterase activity of carbonic anhydrase.

  • Materials:

    • Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX)

    • p-Nitrophenyl acetate (pNPA)

    • Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)

    • This compound dissolved in DMSO

    • Acetazolamide (positive control)

    • 96-well clear microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and acetazolamide in assay buffer.

    • In a 96-well plate, add assay buffer, the diluted compound or control, and the CA enzyme solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding pNPA solution.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition and calculate the IC50 value.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol measures the peroxidase activity of COX-1 and COX-2.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • This compound dissolved in DMSO

    • Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib) as controls

    • 96-well plate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • In a 96-well plate, add assay buffer, heme, the probe, and the diluted compound or control.

    • Add the COX enzyme to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence in kinetic mode.

    • Calculate the rate of reaction and determine the percent inhibition and IC50 values for each isoform.

Protocol 4: Cytochrome P450 Inhibition Assay

This protocol assesses the potential of the compound to inhibit major CYP450 isoforms using a cocktail of probe substrates.

  • Materials:

    • Human liver microsomes

    • NADPH regenerating system

    • A cocktail of CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

    • This compound dissolved in DMSO

    • Known inhibitors for each CYP isoform as positive controls

    • LC-MS/MS system

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • In a 96-well plate, pre-incubate the human liver microsomes with the test compound or control in buffer.

    • Initiate the reaction by adding the substrate cocktail and the NADPH regenerating system.

    • Incubate at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

    • Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolites of each probe substrate.

    • Calculate the percent inhibition and determine the IC50 value for each CYP isoform.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Off-Target Profiling cluster_in_vivo In Vivo Validation cluster_mitigation Mitigation Strategy start Test Compound kinase Kinase Panel start->kinase ca Carbonic Anhydrase Panel start->ca cox COX-1/2 Panel start->cox cyp CYP450 Panel start->cyp animal Animal Model cyp->animal pk_pd Pharmacokinetics/ Pharmacodynamics animal->pk_pd tox Toxicity Assessment animal->tox formulation Formulation Change pk_pd->formulation optimization Dose Optimization tox->optimization

Caption: Experimental workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound This compound target Intended Target (e.g., Carbonic Anhydrase IX) compound->target Inhibition off_target1 Off-Target 1 (e.g., COX-1) compound->off_target1 Inhibition off_target2 Off-Target 2 (e.g., CA-II) compound->off_target2 Inhibition off_target3 Off-Target 3 (e.g., Kinase X) compound->off_target3 Inhibition on_effect Desired Therapeutic Effect (e.g., Anti-tumor activity) target->on_effect off_effect1 Side Effect A (e.g., GI Toxicity) off_target1->off_effect1 off_effect2 Side Effect B (e.g., Diuresis) off_target2->off_effect2 off_effect3 Side Effect C (e.g., Unexpected Phenotype) off_target3->off_effect3

Caption: On-target vs. potential off-target signaling pathways.

References

enhancing the purity of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid through recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid through recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to assist you in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on the polarity of the molecule, which contains amino, hydroxyl, and carboxylic acid functional groups, polar organic solvents are recommended. Ethanol has been cited as an effective solvent for improving the purity of this compound. An ethanol/water mixture is also an excellent choice, as it allows for fine-tuning of the solvent polarity to achieve optimal solubility at high temperatures and poor solubility at low temperatures, which is ideal for recrystallization.

Q2: What are the most common impurities in crude this compound?

A2: The most likely impurities originate from the synthesis process, which typically involves the reaction of 3-amino-4-hydroxybenzenesulfonyl chloride and 2-aminobenzoic acid. Therefore, common impurities may include:

  • Unreacted 3-amino-4-hydroxybenzenesulfonyl chloride

  • Unreacted 2-aminobenzoic acid

  • By-products from the sulfonylation reaction.

  • Colored impurities arising from degradation or side reactions.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating the hot solution of your compound with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.

Q4: My recrystallization yield is very low. What can I do to improve it?

A4: Low yield can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Also, ensure the solution is sufficiently cooled, preferably in an ice bath, to maximize crystal precipitation. Finally, avoid premature crystallization during hot filtration by preheating your filtration apparatus.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out (Formation of liquid droplets instead of crystals) The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation level. - Allow the solution to cool more slowly to promote gradual crystal formation. - Consider using a different solvent system with a lower boiling point.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.- If the solution is clear, try inducing crystallization by scratching the inside of the flask at the liquid's surface with a glass rod. - Add a "seed crystal" of the pure compound. - If too much solvent was used, evaporate some of the solvent to increase the concentration and then allow it to cool again.
Crystals Form Too Quickly Rapid cooling or a highly concentrated solution can lead to the formation of small, impure crystals that trap impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Add a slight excess of hot solvent to ensure the solution is not overly saturated.
Discolored Crystals Colored impurities are present in the crude material and have co-precipitated with the product.- Before the cooling step, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it along with the impurities.

Data Presentation

While specific quantitative solubility data for this compound is limited in published literature, the following table provides a qualitative summary of its expected solubility in common laboratory solvents based on its chemical structure and data from analogous compounds.[1]

Solvent Solubility at Room Temperature (20-25°C) Solubility at Elevated Temperature Suitability for Recrystallization
WaterLowModeratePossible, but may require large volumes. Good as an anti-solvent.
EthanolSparingly SolubleSolubleGood
ChloroformSparingly SolubleSolubleGood
Ethanol/Water MixturesLow to Sparingly SolubleSolubleExcellent
AcetoneModerately SolubleVery SolublePotentially suitable, but may result in lower recovery.
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent.

Experimental Protocols

Recrystallization using an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization based on the initial purity of the crude product.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol and heat the mixture gently with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through it to prevent premature crystallization.

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • To the hot, clear filtrate, add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

    • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate until the solution is clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent (e.g., 95% Ethanol) A->B C Completely Dissolved Solution B->C D Optional: Add Activated Charcoal C->D E Hot Filtration C->E If no charcoal needed D->E F Add Anti-Solvent (Water) until Turbid E->F G Slow Cooling to Room Temp. F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent Mixture I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the recrystallization of this compound.

References

Validation & Comparative

Validating the Anticancer Activity of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid: A Comparative Guide for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the anticancer activity of the novel sulfonamide derivative, 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, in preclinical animal models. Due to the limited availability of specific in vivo data for this compound, this document outlines a comprehensive strategy for its evaluation and compares it against established chemotherapeutic agents, doxorubicin and cyclophosphamide, which are standardly used in breast cancer research. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds. Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity in both in vitro and in vivo studies.[1][2][3][4][5] The anticancer mechanisms of sulfonamides are diverse and include carbonic anhydrase inhibition, cell cycle arrest in the G1 phase, disruption of microtubule assembly, and inhibition of angiogenesis.[1][2][3][5] Some sulfonamide-based anticancer agents are currently undergoing clinical trials.[1][2][3] Preliminary in vitro studies on compounds structurally related to this compound suggest potential antiproliferative activity against breast cancer cell lines.

Comparative Analysis of Anticancer Agents in Animal Models

To objectively assess the therapeutic potential of this compound, its performance should be benchmarked against standard-of-care chemotherapeutics. The following table summarizes key efficacy and toxicity parameters that should be evaluated for the test compound and provides reported data for doxorubicin and cyclophosphamide in breast cancer xenograft models for comparison.

Parameter This compound Doxorubicin Cyclophosphamide
Animal Model Athymic nude mice with MDA-MB-231 human breast cancer xenograftsAthymic nude mice with human breast cancer xenografts (e.g., R-27, MX-1); BALB/c mice with 4T1 murine breast cancerNude BALB/c mice with MDA-MB-231 human breast cancer xenografts; C57BL/6J mice
Dosage and Administration To be determined (e.g., via intraperitoneal or oral route)4-8 mg/kg, once a week (intraperitoneal or intravenous)[6][7][8]50-120 mg/kg, thrice weekly[9][10][11]
Tumor Growth Inhibition To be determined (measured as % TGI)Significant reduction in tumor growth.[6][7] Combination with a TGFβ inhibitor can enhance efficacy.[6][7]Significant tumor growth inhibition (up to 94% in combination with Adriamycin).[12]
Metastasis Inhibition To be determined (e.g., lung, bone metastasis)Can paradoxically enhance metastasis to the lung and bone in some models, which can be blocked by co-administration of a TGFβ inhibitor.[6][7]In combination with other agents, can enhance anti-tumor effects.[13]
Toxicity Profile (Adverse Effects) To be determined (e.g., weight loss, hematological changes, organ damage)Cardiotoxicity, myelosuppression, weight loss.[14]Myelosuppression, potential for ovarian follicular loss.[9][10]
Maximum Tolerated Dose (MTD) To be determinedVaries depending on the specific regimen and animal strain.Doses up to 120 mg/kg have been used in mouse models.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standardized protocols for key in vivo experiments.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL. The cell suspension is kept on ice.[15]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: 100-200 µL of the cell suspension is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is used.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound, comparators (doxorubicin, cyclophosphamide), and vehicle control are administered according to the planned schedule.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes and survival.

  • Tissue Harvesting: At the end of the study, tumors and major organs are harvested for further analysis (e.g., histopathology, biomarker analysis).

Acute Toxicity Study Protocol
  • Animal Model: Healthy mice (e.g., CD-1 or BALB/c) of both sexes are used.

  • Dose Administration: The test compound is administered at various dose levels, typically via the same route as in the efficacy study.

  • Observation: Animals are monitored for clinical signs of toxicity, morbidity, and mortality for a specified period (e.g., 14-21 days).[16] Body weight is recorded regularly.

  • Endpoint Analysis: At the end of the observation period, blood samples are collected for hematological and biochemical analysis. A complete necropsy is performed, and major organs are collected for histopathological examination.[16]

  • Maximum Tolerated Dose (MTD) Determination: The MTD is defined as the highest dose that does not cause life-threatening toxicity.[17]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate a typical experimental workflow and a potential mechanism of action for the test compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation invitro_screening Initial Screening (e.g., MTT assay) dose_response Dose-Response Studies invitro_screening->dose_response Identify lead compound mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) dose_response->mechanism_studies Characterize activity xenograft_model Xenograft Model Establishment (e.g., MDA-MB-231 in nude mice) mechanism_studies->xenograft_model Transition to in vivo treatment_groups Randomization into Treatment Groups (Vehicle, Test Compound, Comparators) xenograft_model->treatment_groups efficacy_assessment Efficacy Assessment (Tumor Volume, Body Weight) treatment_groups->efficacy_assessment toxicity_study Toxicity Studies (MTD, Histopathology) treatment_groups->toxicity_study data_analysis Data Analysis and Interpretation efficacy_assessment->data_analysis toxicity_study->data_analysis

Figure 1: Generalized workflow for in vivo validation of a novel anticancer compound.

signaling_pathway compound This compound ca_ix Carbonic Anhydrase IX (CA IX) compound->ca_ix Inhibits hco3 HCO3- + H+ ca_ix->hco3 Catalyzes CO2 + H2O ph_regulation pH Regulation Disruption ca_ix->ph_regulation acidosis Intracellular Acidosis ph_regulation->acidosis apoptosis Apoptosis acidosis->apoptosis Induces cell_proliferation Tumor Cell Proliferation acidosis->cell_proliferation Inhibits

Figure 2: Hypothesized signaling pathway for the test compound as a carbonic anhydrase inhibitor.

References

A Comparative Efficacy Analysis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential efficacy of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid with other well-established sulfonamides. Due to a lack of publicly available experimental data for this compound, this comparison is based on data for structurally related and commonly used sulfonamides. The guide presents available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways to offer a comprehensive overview for research and drug development purposes.

Data Presentation

Antibacterial Efficacy

The antibacterial efficacy of sulfonamides is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values of the widely used sulfonamide, Sulfamethoxazole, against common Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureusData not available
Escherichia coliData not available
Sulfamethoxazole Staphylococcus aureus0.5 - >128[2][3]
Escherichia coli0.25 - 1024

Note: The wide range of MIC values for Sulfamethoxazole reflects the significant strain-to-strain variability and the increasing prevalence of antibiotic resistance.

Anti-inflammatory Efficacy

The anti-inflammatory activity of many sulfonamide derivatives is attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. The efficacy of this inhibition is quantified by the half-maximal inhibitory concentration (IC50). The table below presents the COX-2 inhibitory activity of the selective COX-2 inhibitor, Celecoxib, which also contains a sulfonamide moiety.

CompoundEnzymeIC50 (nM)Reference
This compound COX-2Data not available
Celecoxib COX-240[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against a specific bacterial strain is a fundamental measure of its antibacterial activity. The broth microdilution method is a standard protocol for determining MIC values.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A suspension of the bacterial strain is prepared in CAMHB and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without the compound) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

Objective: To determine the IC50 value of a test compound for the inhibition of COX-1 and COX-2.

Materials:

  • Test compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: The COX enzyme and the test compound at various concentrations are prepared in the reaction buffer.

  • Pre-incubation: The enzyme is pre-incubated with the test compound for a short period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable detection method.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

folic_acid_synthesis_pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydropterin pyrophosphate Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Dihydrofolic_acid->DHFR Purines_Thymidine Purines, Thymidine, Methionine Tetrahydrofolic_acid->Purines_Thymidine DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines_Thymidine->DNA_RNA_Protein Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.

experimental_workflow_mic start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculation Inoculate 96-well Plate prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compound serial_dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results end Determine MIC read_results->end

Caption: Workflow for MIC Determination via Broth Microdilution.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA DNA NFkB_n->DNA DNA->Gene_expression

Caption: Simplified LPS-induced NF-κB Signaling Pathway.

References

cross-validation of the enzyme inhibition kinetics of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the enzyme inhibition kinetics of anthranilic acid sulfonamide derivatives, comparing their performance against established inhibitors targeting key enzymes in cellular processes.

This guide provides a comprehensive cross-validation of the enzyme inhibitory potential of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid and its structural analogs. While specific kinetic data for this exact molecule is not extensively available in public literature, this comparison focuses on the well-documented inhibitory activities of the broader class of anthranilic acid sulfonamides against two critical enzyme families: Methionine Aminopeptidases (MetAPs) and Matrix Metalloproteinases (MMPs). This analysis is supported by experimental data from various studies and includes detailed protocols for relevant enzyme inhibition assays.

Comparative Inhibition Data

The following tables summarize the inhibitory activities of representative anthranilic acid sulfonamides and other known inhibitors against MetAP-2 and various MMPs. This data allows for a direct comparison of the potency of these compounds.

Table 1: Inhibitory Activity against Methionine Aminopeptidase-2 (MetAP-2)

Compound ClassSpecific Compound/ReferenceTarget EnzymeIC50 / KiNotes
Anthranilic Acid SulfonamidesGeneral finding from ASMS screening[1]Human MetAP-2Micromolar to Nanomolar affinityIdentified as reversible inhibitors.[1]
Anthranilic Acid SulfonamidesLead compounds from optimization studies[1]Human MetAP-2Nanomolar leadsOptimized from initial micromolar hits.[1]
Fumagillin AnalogsTNP-470 (AGM-1470)MetAP-2Low nanomolarA well-known irreversible inhibitor of MetAP-2.[2]
Natural ProductsFumagillin and OvalicinMetAP-2Low nanomolar IC50Natural product inhibitors of MetAP-2.[2]

Table 2: Inhibitory Activity against Matrix Metalloproteinases (MMPs)

Compound ClassSpecific Compound/ReferenceTarget Enzyme(s)IC50 (µM)Notes
Anthranilic Acid DerivativeCompound 1 (as described in a study)[3]MMP-1, MMP-9, MMP-13< 1 µM for allA novel series of anthranilic acid-based MMP inhibitors.[3]
Broad-spectrum MMP inhibitorMarimastatMultiple MMPsVaries by MMPA well-characterized hydroxamate-based MMP inhibitor.
Selective MMP-9 InhibitorJNJ0966proMMP-9 (zymogen)IC50 = 1.0 µM (cellular invasion)Allosterically inhibits zymogen activation, not the active enzyme.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of enzyme inhibition studies. Below are generalized protocols for assays targeting MetAP-2 and MMPs, based on established methods.

Methionine Aminopeptidase-2 (MetAP-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against MetAP-2.

Materials:

  • Recombinant human MetAP-2

  • Met-Pro-AMC (L-Methionyl-L-Prolyl-7-amino-4-methylcoumarin) or other suitable fluorogenic substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

  • Test compound (e.g., N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid analog) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of recombinant human MetAP-2 in the assay buffer.

  • Serially dilute the test compound in DMSO and then further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add the diluted test compound solutions to the wells of the 96-well plate. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the MetAP-2 enzyme solution to all wells except the negative control.

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Met-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of compounds against MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human MMP (e.g., MMP-1, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions (often requires treatment with APMA - 4-aminophenylmercuric acetate).

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Add the diluted test compound solutions to the wells of the microplate. Include positive and negative controls.

  • Add the activated MMP enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Monitor the increase in fluorescence (e.g., Excitation: ~328 nm, Emission: ~393 nm) over time at 37°C.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the general workflow of an enzyme inhibition assay and the logical relationship in a competitive inhibition scenario.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Enzyme Solution D Add Enzyme and Inhibitor to Plate A->D B Prepare Inhibitor Dilutions B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Measure Product Formation (e.g., Fluorescence) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50/Ki I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P EI->E

References

A Comparative Analysis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid and 4-Aminosalicylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two distinct chemical entities: 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, a sulfonamide derivative with potential as a carbonic anhydrase inhibitor, and 4-Aminosalicylic Acid, a well-established antibacterial and anti-inflammatory agent. This objective comparison, supported by available data, is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their physicochemical properties, which are crucial in determining their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound4-Aminosalicylic Acid (4-ASA)
IUPAC Name This compound4-Amino-2-hydroxybenzoic acid
CAS Number 91-35-065-49-6
Molecular Formula C₁₃H₁₂N₂O₅SC₇H₇NO₃
Molecular Weight 308.31 g/mol 153.14 g/mol
Melting Point >203°C135-145 °C
Appearance Data not availableWhite to cream-colored crystalline powder
Solubility Limited data availableSlightly soluble in water and ether; soluble in dilute nitric acid and dilute sodium hydroxide

Biological Activity and Mechanism of Action

The two compounds exhibit distinct biological activities through different mechanisms of action.

This compound

This compound belongs to the sulfonamide class of molecules, which are known to have a broad range of biological activities, including anticancer properties. The primary proposed mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2][3] CA IX is a zinc metalloenzyme that is overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[4][5][6][7] By inhibiting CA IX, sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.

Sulfonamide_Derivative This compound CAIX Carbonic Anhydrase IX (CA IX) Sulfonamide_Derivative->CAIX Inhibits H2CO3_Formation CO₂ + H₂O → H⁺ + HCO₃⁻ CAIX->H2CO3_Formation Catalyzes Acidic_TME Acidic Tumor Microenvironment H2CO3_Formation->Acidic_TME Contributes to Tumor_Progression Tumor Progression & Metastasis Acidic_TME->Tumor_Progression Promotes

Caption: Proposed mechanism of action for this compound.

4-Aminosalicylic Acid (4-ASA)

4-Aminosalicylic acid, also known as para-aminosalicylic acid (PAS), is primarily recognized for its antibacterial activity against Mycobacterium tuberculosis.[8][9] Its mechanism of action involves the inhibition of folate synthesis in bacteria. 4-ASA acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor of folic acid. By disrupting the folate pathway, 4-ASA impedes the synthesis of nucleotides and certain amino acids, thereby arresting bacterial growth.[10][11]

In addition to its antibacterial properties, 4-ASA exhibits anti-inflammatory effects, which are utilized in the treatment of inflammatory bowel disease (IBD).[12][13] The exact mechanism of its anti-inflammatory action is not fully elucidated but is thought to involve the scavenging of free radicals and modulation of inflammatory pathways. It has been reported to be 50% more potent than 5-aminosalicylic acid (5-ASA) against inflammation.[12]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Folate_Synthesis Folate Synthesis Dihydrofolic_Acid->Folate_Synthesis Bacterial_Growth Bacterial Growth Folate_Synthesis->Bacterial_Growth 4ASA 4-Aminosalicylic Acid (4-ASA) 4ASA->DHPS Competitively Inhibits

Caption: Mechanism of antibacterial action of 4-Aminosalicylic Acid.

Comparative Performance Data

Quantitative data on the biological activity of these compounds is essential for a direct comparison. While specific data for this compound is limited, data for related sulfonamide derivatives and for 4-ASA are presented below.

Table 1: Anticancer and Anti-inflammatory Activity

CompoundTargetAssayIC₅₀ ValueReference
Related Sulfonamide Derivatives COX-2Enzyme Inhibition10-30 µM[14]
4-ASA Derivative (Compound 22) COX-2Enzyme Inhibition39 nM[15]

It is important to note that the IC₅₀ value for the sulfonamide is for related compounds and not the specific molecule of interest. The value for the 4-ASA derivative highlights the potential for high potency within this class.

Table 2: Antimicrobial Activity

CompoundOrganismMIC ValueReference
Related Sulfonamide Derivatives S. aureus, E. coli3.12 - 12.5 µg/mL[14]
4-Aminosalicylic Acid (4-ASA) M. tuberculosis H37Rv0.4 µM[10]
4-Aminosalicylic Acid (4-ASA) M. tuberculosis isolatesMIC₅₀: 0.063 mg/L[16][17]

The MIC values for the sulfonamide are for related compounds. The data for 4-ASA demonstrates its potent activity against Mycobacterium tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the activities of these compounds.

Carbonic Anhydrase IX Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the CA IX enzyme.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, CA IX Solution, Inhibitor Stock, and CO₂-Saturated Solution Uncatalyzed_Rate Mix Assay Buffer with CO₂-Saturated Solution to Determine Uncatalyzed Rate Prepare_Reagents->Uncatalyzed_Rate Catalyzed_Rate Mix CA IX Solution with CO₂-Saturated Solution to Determine Catalyzed Rate Uncatalyzed_Rate->Catalyzed_Rate Inhibited_Rate Mix CA IX and Inhibitor with CO₂-Saturated Solution to Determine Inhibited Rate Catalyzed_Rate->Inhibited_Rate Calculate_Rates Calculate Initial Reaction Rates (V) Inhibited_Rate->Calculate_Rates Calculate_Inhibition Calculate Percentage Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. log[Inhibitor] to Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for a Carbonic Anhydrase IX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a solution of recombinant human CA IX, a stock solution of the test inhibitor dissolved in a suitable solvent (e.g., DMSO), and a CO₂-saturated solution.

  • Rate Determination: Using a stopped-flow spectrophotometer, determine the uncatalyzed rate of CO₂ hydration by mixing the buffer with the CO₂ solution. Subsequently, determine the catalyzed rate by mixing the CA IX solution with the CO₂ solution.

  • Inhibition Measurement: Pre-incubate the CA IX enzyme with various concentrations of the inhibitor before mixing with the CO₂-saturated solution to measure the inhibited reaction rates.

  • Data Analysis: Calculate the initial reaction rates from the change in absorbance over time. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_reading Result Determination Prepare_Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in a 96-well Plate Prepare_Compound->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate at Appropriate Temperature and Time Inoculate_Plate->Incubate Read_MIC Visually Inspect for Turbidity to Determine MIC Incubate->Read_MIC

Caption: Workflow for a broth microdilution MIC assay.

Methodology:

  • Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

This comparative guide highlights the distinct profiles of this compound and 4-Aminosalicylic Acid. The former, a sulfonamide derivative, shows promise as a potential anticancer agent through the inhibition of carbonic anhydrase IX, although specific quantitative data for this exact compound remains to be published. In contrast, 4-Aminosalicylic Acid is a well-characterized drug with established antibacterial and anti-inflammatory activities, supported by specific MIC and derivative IC₅₀ values. For researchers and drug development professionals, this comparison underscores the diverse therapeutic opportunities within different chemical scaffolds and provides a foundation for further investigation into the specific biological activities of novel sulfonamide derivatives.

References

Assessing the Reproducibility of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of chemical compounds is paramount. This guide provides a comparative analysis of two protocols for the synthesis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, a molecule of interest in medicinal chemistry. By presenting key experimental data in a structured format and detailing the methodologies, this document aims to assist in the evaluation of their reproducibility.

The primary route for synthesizing this compound involves the formation of a sulfonamide bond between 3-amino-4-hydroxybenzenesulfonyl chloride and 2-aminobenzoic acid (anthranilic acid). The reproducibility of this synthesis can be influenced by several factors, including reaction conditions, reagent stoichiometry, and purification methods. Below, we compare two distinct protocols derived from established chemical literature.

Comparison of Synthesis Protocols

The following table summarizes the key quantitative parameters of two different protocols for the synthesis of this compound. These protocols, designated as Protocol A and Protocol B, utilize different bases and solvent systems, which can impact reaction efficiency and product purity.

ParameterProtocol AProtocol B
Starting Materials 3-amino-4-hydroxybenzenesulfonyl chloride, 2-aminobenzoic acid3-amino-4-hydroxybenzenesulfonyl chloride, 2-aminobenzoic acid
Base PyridineSodium Bicarbonate (NaHCO₃)
Solvent PyridineWater (H₂O)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12 hours12 hours
Reported Yield Not explicitly stated25-80%[1]
Purification Method Acidification and filtrationAcidification and filtration[1]

Detailed Experimental Protocols

To facilitate the replication of these syntheses, detailed methodologies for each protocol are provided below.

Protocol A: Synthesis in Pyridine

This protocol utilizes pyridine as both the solvent and the base to facilitate the sulfonamide bond formation.

Methodology:

  • Dissolve 2-aminobenzoic acid in pyridine.

  • Add 3-amino-4-hydroxybenzenesulfonyl chloride portion-wise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, pour the mixture into a solution of hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Protocol B: Synthesis in Aqueous Sodium Bicarbonate[1]

This protocol employs an aqueous solution of sodium bicarbonate as the base, offering a potentially more environmentally friendly alternative to pyridine.[1]

Methodology:

  • Suspend 2-aminobenzoic acid in water.

  • Add sodium bicarbonate to the suspension and stir until the 2-aminobenzoic acid dissolves.

  • Add 3-amino-4-hydroxybenzenesulfonyl chloride to the aqueous solution.

  • Stir the reaction mixture at room temperature for 12 hours.[1]

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield the final product. The reported yield for this method ranges from 25% to 80%.[1]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-amino-4-hydroxy- benzenesulfonyl chloride D Reaction at Room Temperature A->D B 2-aminobenzoic acid B->D C Solvent + Base C->D E Acidification D->E Reaction Mixture F Filtration E->F Precipitate G Washing F->G H Drying G->H I Final Product: 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]- amino]benzoic acid H->I

Caption: General workflow for the synthesis of the target compound.

Signaling Pathway and Logical Relationship Visualization

The core of the synthesis is the nucleophilic attack of the amino group of 2-aminobenzoic acid on the sulfonyl chloride. The choice of base is critical in this process as it deprotonates the amino group, increasing its nucleophilicity.

LogicalRelationship cluster_protocol_A Protocol A cluster_protocol_B Protocol B cluster_reaction_core Core Reaction A1 Pyridine as Base A2 Deprotonation of 2-aminobenzoic acid A1->A2 A3 Increased Nucleophilicity A2->A3 C1 Nucleophilic Attack on Sulfonyl Chloride A3->C1 B1 NaHCO3 as Base B2 Deprotonation of 2-aminobenzoic acid B1->B2 B3 Increased Nucleophilicity B2->B3 B3->C1 C2 Sulfonamide Bond Formation C1->C2

Caption: Role of the base in facilitating the sulfonamide bond formation.

References

Comparative Antimicrobial Spectrum Analysis: A Benchmarking Study of CAS 91-35-0 Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of the sulfonamide compound CAS 91-35-0, chemically identified as 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this report utilizes data from closely related sulfonamides, namely sulfadiazine and sulfamethoxazole, to provide a representative antimicrobial profile. The performance of these sulfonamides is benchmarked against two widely used antibiotics, Ciprofloxacin and Gentamicin, across representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is presented in terms of Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The data is summarized in the table below.

Compound/AntibioticCAS NumberClassStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compound (and related Sulfonamides) 91-35-0 Sulfonamide 64 - 128[1] 64 - >512[2][3][4]
Sulfadiazine68-35-9Sulfonamide64 - 128[1]8 - >512[2]
Sulfamethoxazole723-46-6Sulfonamide≤0.25 - >64[5][6][7][8][9]4.75 - >76[3][4]
Ciprofloxacin85721-33-1Fluoroquinolone0.25 - 1[10][11][12][13][14]≤0.06 - >32[15][16][17][18]
Gentamicin1403-66-3Aminoglycoside0.235 - 2[19][20]0.002 - 30[21][22][23][24]

Experimental Protocols

The presented MIC data is typically determined using standardized laboratory procedures to ensure reproducibility and comparability. The most common method is the Broth Microdilution Method , as outlined by the Clinical and Laboratory Standards Institute (CLSI).[15]

Broth Microdilution Method for MIC Determination:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated medium) are also included.

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is observed as the first well in the dilution series that remains clear.

Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Serial Dilution of Antimicrobial Agent B->C D Incubate at 37°C for 16-20 hours C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Broth microdilution workflow for MIC determination.

Mechanism of Action: Sulfonamides

Sulfonamides, including CAS 91-35-0, are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[19][25] This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking the production of folic acid, sulfonamides inhibit bacterial growth and replication.[25]

The signaling pathway below illustrates the mechanism of action of sulfonamide antibiotics.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide (e.g., CAS 91-35-0) Sulfonamide->DHPS Competitive Inhibition

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structural Activity Relationship of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the impact of various structural modifications on biological activity, this document aims to guide the rational design of more potent and selective therapeutic agents. The core structure combines key pharmacophoric features of sulfonamides and benzoic acids, suggesting a broad range of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Core Molecular Structure:

The parent compound, this compound (also known as N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid), features a flexible scaffold amenable to diverse chemical modifications. The key components influencing its biological activity are the sulfonamide linkage, the substituted phenyl rings, and the carboxylic acid group.

Comparative Analysis of Biological Activities

While direct and extensive SAR studies on this specific scaffold are limited, we can extrapolate and compare findings from structurally related sulfonamide and benzoic acid derivatives to predict the therapeutic potential. The primary biological targets identified for such compounds include carbonic anhydrases (implicated in cancer) and key enzymes in inflammatory pathways.

Anticancer Activity

Sulfonamide derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[1][2] The 3-amino-4-hydroxybenzenesulfonamide scaffold, in particular, has been a foundation for the development of novel anticancer compounds.

Key SAR Insights for Anticancer Activity:

  • Sulfonamide Group: The sulfonamide moiety is crucial for activity, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs).[1]

  • Aromatic Substituents: Modifications on the phenyl rings significantly impact potency and selectivity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule, influencing binding affinity.

  • Benzoic Acid Moiety: The carboxylic acid group can participate in hydrogen bonding interactions within the target's active site and improve the pharmacokinetic properties of the derivatives.[3]

Table 1: Comparative Anticancer Activity of Structurally Related Sulfonamide Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Novel Sulfonamide DerivativesVEGFR-2HCT-1163.53 - 5.58[4]
Novel Sulfonamide DerivativesVEGFR-2HepG-23.33 - 5.58[4]
Novel Sulfonamide DerivativesVEGFR-2MCF-74.31 - 5.58[4]
1H-pyrrole derivativesNot SpecifiedHCT-116pIC50 values reported[5]
5-oxo-1,2,4-triazine derivativesNot SpecifiedHCT-116pIC50 values reported[5]
1,2,4-triazine derivativesNot SpecifiedHCT-116pIC50 values reported[5]
N-acylbenzenesulfonamidesNot SpecifiedHCT-116pIC50 values reported[5]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the activity of this compound derivatives.

Carbonic Anhydrase Inhibition

Several sulfonamide-based compounds are known to be potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6] Inhibition of these enzymes can lead to a reduction in tumor acidification and growth.

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • Primary Sulfonamide: An unsubstituted sulfonamide group (-SO₂NH₂) is generally essential for high-affinity binding to the zinc ion in the CA active site.

  • "Tail" Modifications: Modifications to the aromatic rings (the "tail" of the inhibitor) can exploit differences in the active site cavities of various CA isoforms, leading to improved selectivity.[7]

Table 2: Comparative Carbonic Anhydrase Inhibitory Activity of Structurally Related Sulfonamide Derivatives

Compound ClassCA IsoformKi (nM)Reference
Benzamide-4-sulfonamideshCA I5.3 - 334[8]
Benzamide-4-sulfonamideshCA IILow nanomolar/subnanomolar[8]
Benzamide-4-sulfonamideshCA VIILow nanomolar/subnanomolar[8]
Benzamide-4-sulfonamideshCA IXLow nanomolar/subnanomolar[8]
Sulfonyl SemicarbazideshCA XII0.59 - 0.79[6]
Benzenesulfonamide DerivativeshCA II7.6[7]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the activity of this compound derivatives.

Anti-inflammatory Activity

Both sulfonamide and anthranilic acid (a derivative of benzoic acid) scaffolds are present in known anti-inflammatory drugs.[9][10] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways like NF-κB.[11]

Key SAR Insights for Anti-inflammatory Activity:

  • Carboxylic Acid Group: The carboxylate group of the benzoic acid moiety is often critical for binding to the active site of COX enzymes.

  • Amine Substitutions: Modifications on the amino group can influence the anti-inflammatory potency.[12]

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to reach the site of inflammation.

Table 3: Comparative Anti-inflammatory Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassAssayActivity (% Inhibition)Reference
N-phenyl anthranilic acid derivativesCarrageenan-induced rat paw edema68.54[9]
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acidsCarrageenan-induced rat paw edemaMore potent than standard drugs[12]
3-Amide benzoic acid derivativesP2Y14 Receptor Antagonism (IC50)1.77 nM[13]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the activity of this compound derivatives.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated against various cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.[8]

  • Enzyme and Inhibitor Preparation: Solutions of the purified hCA isoforms and the test compounds are prepared in a suitable buffer.

  • Assay Mixture: The enzyme and inhibitor solutions are mixed and incubated for a specific time to allow for binding.

  • CO₂ Hydration Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • pH Change Monitoring: The change in pH resulting from the catalytic hydration of CO₂ is monitored over time using a pH indicator.

  • Inhibition Constant (Ki) Calculation: The initial rates of the reaction are measured at different inhibitor concentrations, and the inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[14]

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions before the experiment.

  • Grouping: The animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

  • Inflammation Induction: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Percentage Inhibition Calculation: The percentage inhibition of edema for each test group is calculated by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase in Cellular Respiration and pH Regulation

Carbonic anhydrases play a crucial role in the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a fundamental reaction for maintaining pH homeostasis and facilitating CO₂ transport.[15][16]

Carbonic Anhydrase Pathway CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Hydration HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion pH pH Regulation HCO3->pH Metabolism Metabolic Pathways HCO3->Metabolism H_ion->pH

Caption: The role of Carbonic Anhydrase in CO₂ hydration and pH balance.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17][18] Activation of this pathway leads to the transcription of pro-inflammatory genes. Many anti-inflammatory drugs target components of this pathway.

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->IkB IkB_NFkB->NFkB Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB_p degrades DNA DNA NFkB_n->DNA binds Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Caption: Simplified overview of the canonical NF-κB signaling pathway.

General Experimental Workflow for SAR Analysis

The process of conducting a structural activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.

SAR Workflow Lead Lead Compound (this compound) Design Design of Derivatives (Structural Modifications) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification BioAssay Biological Evaluation (e.g., Anticancer, Anti-inflammatory) Purification->BioAssay Data Data Analysis (SAR Determination) BioAssay->Data Data->Design Iterative Refinement Optimized Optimized Lead Data->Optimized

Caption: A typical workflow for a Structural Activity Relationship (SAR) study.

This guide serves as a foundational resource for the exploration of this compound derivatives as potential therapeutic agents. The presented data and methodologies from related compound classes provide a strong starting point for future research and development in this promising area of medicinal chemistry.

References

A Comparative Guide: 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid versus Phthalylsulfathiazole in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential advantages of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid over the established intestinal sulfonamide, Phthalylsulfathiazole. The objective is to present a comprehensive analysis based on available data, focusing on their mechanisms of action, potential efficacy, and other pharmacological properties relevant to drug development.

Disclaimer: Direct comparative studies between this compound and Phthalylsulfathiazole are limited in the current scientific literature. Therefore, some of the analysis for this compound is based on data from structurally related compounds and theoretical considerations.

Mechanism of Action: A Shared Pathway

Both this compound and Phthalylsulfathiazole belong to the sulfonamide class of antibiotics. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the synthesis of dihydrofolic acid, a precursor for purines and ultimately DNA. This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[1][2][3]

Phthalylsulfathiazole is a prodrug that is hydrolyzed in the intestine to release the active antimicrobial agent, sulfathiazole.[1] This localized activation minimizes systemic absorption and targets infections within the gastrointestinal tract. While the specific metabolic fate of this compound is not extensively documented, its structure suggests it likely functions as a direct inhibitor of DHPS.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis DNA Bacterial DNA Synthesis DHF->DNA ... Sulfonamide Sulfonamide (e.g., this compound, Sulfathiazole from Phthalylsulfathiazole) Sulfonamide->DHPS Competitive Inhibition cluster_prep Preparation cluster_assay Assay Setup A1 Bacterial Culture (e.g., E. coli) B1 Standardize Bacterial Inoculum (5 x 10^5 CFU/mL) A1->B1 A2 Drug Stock Solutions (Compound A & Phthalylsulfathiazole) B2 Prepare Serial Dilutions of Drugs in 96-well Plate A2->B2 C1 Inoculate Plate with Bacterial Suspension B1->C1 B2->C1 D1 Incubate at 37°C for 18-24 hours C1->D1 E1 Visually Inspect for Growth and Determine MIC D1->E1

References

In Silico Docking Analysis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid and Analogs Against Key Enzymatic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Docking Performance of Sulfonamide Derivatives

The following table summarizes the docking scores and binding energies of various sulfonamide derivatives against different protein targets as reported in the scientific literature. These values provide a quantitative measure of the binding affinity, with more negative values generally indicating a more favorable interaction.

Compound/DerivativeTarget EnzymePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)Dihydropteroate Synthase (DHPS)1AJ0-8.1Not Specified[1]
N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B)Dihydropteroate Synthase (DHPS)1AJ0Not SpecifiedNot Specified[1]
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A)Dihydropteroate Synthase (DHPS)1AJ0Not SpecifiedNot Specified[1]
4M3NPBSPenicillin-Binding Protein 2X (PBP-2X)Not Specified-7.47GLY 664, VAL 662, ARG 426[2]
4M2HPBSPenicillin-Binding Protein 2X (PBP-2X)Not Specified-7.17GLY 664, VAL 662, ARG 426[2]
4MNBSPenicillin-Binding Protein 2X (PBP-2X)Not Specified-6.63GLY 664, VAL 662, ARG 426[2]
Sulfonamide Derivatives (General)CruzainNot Specified-21.79 to -26.10Not Specified[3]

Experimental Protocols: A General Overview of In Silico Docking

The methodologies cited in the reviewed literature for in silico docking of sulfonamide derivatives generally follow a standardized workflow. Below is a detailed, generalized protocol.

1. Target Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., AMBER, CHARMM).

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the ligand (e.g., 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid or its derivatives) is drawn using chemical drawing software.

  • The 2D structure is converted to a 3D conformation.

  • The ligand's geometry is optimized, and charges are assigned using a suitable force field (e.g., MMFF94).

3. Molecular Docking Simulation:

  • A "grid box" is defined around the active site of the target enzyme. This box specifies the search space for the docking algorithm.

  • Docking is performed using software such as AutoDock, Schrödinger's Glide, or MOE (Molecular Operating Environment).

  • The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

4. Analysis of Results:

  • The docking poses with the most favorable scores are selected as the most likely binding modes.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed to understand the molecular basis of binding.

  • The results are often compared to the binding mode and score of a known inhibitor or the natural substrate of the enzyme.

Visualizing the In Silico Docking Workflow and Molecular Interactions

To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and a conceptual representation of the ligand-enzyme interaction.

G Figure 1: General Workflow for In Silico Molecular Docking cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_output Output p_prep Target Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock, Glide) p_prep->docking l_prep Ligand Preparation (2D to 3D) l_prep->docking analysis Pose Scoring & Analysis (Binding Energy, Interactions) docking->analysis output Identification of Lead Compounds analysis->output

Caption: A flowchart illustrating the key stages of a typical in silico molecular docking study.

G Figure 2: Ligand-Enzyme Interaction in the Active Site cluster_enzyme Enzyme Active Site cluster_ligand Ligand A Amino Acid 1 B Amino Acid 2 C Amino Acid 3 D Amino Acid 4 ligand Sulfonamide Derivative ligand->A H-Bond ligand->B Hydrophobic ligand->C H-Bond ligand->D π-π Stacking

Caption: A conceptual diagram showing various types of interactions between a ligand and amino acid residues in an enzyme's active site.

References

Evaluating the Synergistic Potential of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic Acid with Conventional Chemotherapy: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of published experimental data evaluating the synergistic effects of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid in combination with standard chemotherapy drugs. Preliminary research suggests that this compound and its derivatives may possess biological activities, including the potential to inhibit cancer cell proliferation and specific enzymes like carbonic anhydrase IX, which is often overexpressed in cancerous tissues.[1][2] This guide outlines a proposed experimental framework to systematically evaluate the synergistic potential of this compound, providing a roadmap for future research in this promising area.

Proposed In Vitro Synergy Screen

The initial phase of evaluation would involve in vitro screening of this compound (referred to as Compound X for brevity) in combination with a panel of widely used chemotherapy agents against various cancer cell lines.

Table 1: Hypothetical In Vitro Synergistic Effects of Compound X with Chemotherapy Drugs

Cancer Cell LineChemotherapy DrugCompound X IC₅₀ (µM)Chemotherapy Drug IC₅₀ (µM)Combination Index (CI) at ED₅₀Synergism/Antagonism
Breast Cancer
MDA-MB-231Doxorubicin150.50.45Synergism
MCF-7Doxorubicin250.80.60Synergism
Lung Cancer
A549Cisplatin1850.55Synergism
H1299Cisplatin2270.70Synergism
Colon Cancer
HCT1165-Fluorouracil2040.95Additive
HT-295-Fluorouracil2861.10Antagonism

Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be summarized. CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of Compound X, the selected chemotherapy drug, or a combination of both at a constant ratio for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each treatment. The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with Compound X, the chemotherapy drug, or the combination at their respective IC₅₀ concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Potential Mechanisms of Synergistic Action

While the precise mechanism of action for this compound is not yet fully elucidated, its structural similarity to other sulfonamides suggests potential interference with pathways crucial for cancer cell survival. A possible synergistic mechanism could involve the inhibition of signaling pathways that contribute to chemoresistance.

Caption: Hypothetical signaling pathway for synergistic action.

Proposed Experimental Workflow

To systematically investigate the synergistic potential, a structured experimental workflow is proposed, progressing from in vitro characterization to in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation CellViability Cell Viability Assays (MTT, IC50 Determination) SynergyAnalysis Combination Index (CI) Analysis CellViability->SynergyAnalysis ApoptosisAssay Apoptosis Assays (Annexin V, Caspase Activity) SynergyAnalysis->ApoptosisAssay WesternBlot Western Blot Analysis (Signaling Pathways) ApoptosisAssay->WesternBlot XenograftModel Tumor Xenograft Models in Mice WesternBlot->XenograftModel EfficacyToxicity Evaluation of Antitumor Efficacy and Toxicity XenograftModel->EfficacyToxicity

Caption: Proposed experimental workflow for evaluating synergy.

Conclusion

While direct experimental evidence is currently lacking, the chemical properties of this compound warrant further investigation into its potential synergistic effects with chemotherapy. The experimental framework proposed in this guide provides a comprehensive approach to systematically evaluate its efficacy and elucidate its mechanism of action. Should the hypothetical synergistic interactions be confirmed, this compound could represent a novel adjuvant therapy to enhance the efficacy of existing cancer treatments.

References

Safety Operating Guide

Prudent Disposal of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid is a critical aspect of laboratory safety and environmental stewardship. Researchers, scientists, and drug development professionals must handle this compound with care, assuming it to be hazardous in the absence of complete data. Adherence to the following procedural steps will help ensure safe and compliant disposal.

I. Pre-Disposal Safety and Preparation

Before beginning any disposal procedures, it is imperative to take the following preparatory steps:

  • Consult Institutional Guidelines: Review your organization's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this should include:

    • Safety goggles or glasses.

    • Chemical-resistant gloves (inspect before use).[3]

    • A lab coat or other protective clothing.[4]

    • If there is a risk of generating dust, use respiratory protection in a well-ventilated area or fume hood.[3][5]

  • Prepare a Designated Waste Collection Area: Set up a specific location for waste accumulation, away from general laboratory traffic. Ensure all waste containers are properly labeled.

II. Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Avoid generating dust when handling the solid material.[5]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, compatible, and sealed hazardous waste container.[6]

    • Do not mix this waste stream with other incompatible chemicals.[4]

Step 2: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly marked with:

  • The full chemical name: "this compound" and its CAS number "91-35-0".

  • The words "Hazardous Waste".

  • Appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Handle with Care").[6]

Step 3: Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.[4]

  • Ensure Adequate Ventilation. [4]

  • Contain the Spill: Prevent the material from entering drains or waterways.[4]

  • Absorb and Collect:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, minimizing dust generation.[4]

    • For liquid spills, use an inert absorbent material to collect the waste.

  • Decontaminate the Area: Clean the spill site thoroughly with soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container.

Step 4: Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash. [4]

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste management contractor.[6] These specialized companies are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations.[4]

Quantitative Data Summary

While specific quantitative hazard data for this compound is limited, some physical properties are available:

PropertyValueReference
CAS Number91-35-0[1][2]
Melting Point>203°C[2]
Boiling Point580.1 °C at 760 mmHg[2]
Density1.607 g/cm³[2]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_spill Emergency Procedure A Start: Identify Waste (Solid or Liquid) B Wear Appropriate PPE A->B C Collect Waste in Designated Container B->C D Label Container Correctly 'Hazardous Waste' C->D E Store in Secure Satellite Accumulation Area D->E F Schedule Pickup with EHS or Licensed Contractor E->F G Final Disposal by Professional Service F->G H Spill Occurs I Implement Spill Management Protocol H->I I->C Collect Spill Debris

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid (CAS No. 91-35-0). Adherence to these protocols is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are acute oral toxicity, serious eye irritation, and skin irritation.[1] It may also be harmful to aquatic life.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can lead to skin irritation.[1]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.Minimizes inhalation of dust particles.

Hazardous Properties Summary

Hazard ClassificationDescription
Acute Oral Toxicity (Category 4)Harmful if swallowed.[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1][2]
Skin Irritation (Category 2)Causes skin irritation.[1]
Chronic Aquatic Hazard (Category 4)May cause long-lasting harmful effects to aquatic life.[1]

Operational Plan: Step-by-Step Handling Procedures

  • Engineering Controls : All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.

  • Personal Protective Equipment (PPE) Check : Before handling, ensure all required PPE as detailed in Table 1 is correctly worn.

  • Weighing and Transfer :

    • Handle the solid carefully to avoid generating dust.

    • Use a spatula for transfers.

    • If weighing, do so in an enclosure or a fume hood.

  • Dissolving :

    • If preparing a solution, add the solid to the solvent slowly while stirring.

    • Avoid splashing.

  • Spill Response :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.

    • Clean the spill area with a damp cloth.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene : After handling, wash hands thoroughly with soap and water. Remove and launder contaminated clothing before reuse.

Disposal Plan: Step-by-Step Waste Management

  • Waste Segregation : All waste containing this compound, including unused solid, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be segregated as hazardous waste.

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste : Collect in a labeled, leak-proof, and compatible hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visualizations

Hazard_PPE_Relationship cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment Acute Oral Toxicity Acute Oral Toxicity Eye Irritation Eye Irritation Safety Goggles Safety Goggles Eye Irritation->Safety Goggles Mitigates Skin Irritation Skin Irritation Gloves Gloves Skin Irritation->Gloves Mitigates Lab Coat Lab Coat Skin Irritation->Lab Coat Mitigates Aquatic Hazard Aquatic Hazard

Caption: Relationship between chemical hazards and required PPE.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Wear Appropriate PPE B Handle in Ventilated Area A->B C Weigh and Transfer Carefully B->C D Respond to Spills Immediately C->D F Segregate as Hazardous Waste C->F Generates Waste E Wash Hands After Handling D->E G Use Labeled, Sealed Containers F->G H Store in Designated Area G->H I Contact EHS for Disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.